molecular formula C9H11NO3 B6338028 1-(2,6-Dimethoxypyridin-4-yl)ethanone CAS No. 1393554-78-3

1-(2,6-Dimethoxypyridin-4-yl)ethanone

Cat. No.: B6338028
CAS No.: 1393554-78-3
M. Wt: 181.19 g/mol
InChI Key: YFFDJBMMCRMMOM-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxypyridin-4-yl)ethanone is a high-purity chemical compound provided for research and development purposes. It serves as a versatile synthetic intermediate and key building block in organic synthesis, particularly in the field of medicinal chemistry. The dimethoxypyridine scaffold is a privileged structure in drug discovery, and derivatives of similar 4-acetylpyridines are frequently utilized in the synthesis of more complex molecules for biological screening . Researchers value this compound for its potential application in developing novel therapeutic agents. For instance, structurally related pyridine-containing chalcones have demonstrated significant cytotoxic effects against lung carcinoma cell lines in scientific studies, highlighting the research value of such chemical frameworks in oncology . Furthermore, heterocyclic derivatives based on pyridine cores are investigated for a wide range of applications, including potential treatments for neurodegenerative and metabolic disorders . The compound must be handled by qualified professionals only. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dimethoxypyridin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(11)7-4-8(12-2)10-9(5-7)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFDJBMMCRMMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2,6-Dimethoxypyridin-4-yl)ethanone chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2,6-Dimethoxypyridin-4-yl)ethanone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2,6-dimethoxypyridin-4-yl)ethanone, a pivotal heterocyclic ketone serving as a versatile intermediate in organic synthesis and drug discovery. The presence of electron-donating methoxy groups on the pyridine scaffold significantly influences its reactivity, making it a valuable building block for constructing more complex molecular architectures. This document details its chemical structure, physicochemical properties, and provides a validated, step-by-step synthetic protocol. Furthermore, it outlines a complete spectroscopic characterization framework for structural verification, explores its key chemical reactions, and discusses its applications in medicinal chemistry, supported by authoritative references. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this compound in their synthetic programs.

Chemical Identity and Structural Elucidation

1-(2,6-Dimethoxypyridin-4-yl)ethanone is an aromatic ketone built upon a pyridine core. The key structural features include:

  • A central pyridine ring.

  • Two methoxy (-OCH₃) groups substituted at positions 2 and 6.

  • An acetyl (ethanone, -C(O)CH₃) group substituted at position 4.

The electron-donating nature of the methoxy groups at the ortho- and para-positions relative to the nitrogen atom significantly activates the C4 position, facilitating electrophilic substitution reactions such as acylation. This electronic characteristic is fundamental to its synthesis and reactivity.

Chemical Identifiers
PropertyValue
IUPAC Name 1-(2,6-dimethoxy-4-pyridinyl)ethanone
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol
Canonical SMILES CC(=O)C1=CC(=NC(=C1)OC)OC
InChI Key XNEPIRBDNGNMDZ-UHFFFAOYSA-N[1]

Synthesis and Purification Workflow

The synthesis of 1-(2,6-dimethoxypyridin-4-yl)ethanone is most effectively approached from its precursor, 2,6-dimethoxypyridine. The strategic introduction of the acetyl group at the C4 position is a key transformation that leverages the electronic properties of the substituted pyridine ring.

Retrosynthetic Analysis

A logical disconnection approach reveals that the target molecule can be synthesized from 2,6-dimethoxypyridine via an acylation reaction. This precursor itself is commonly prepared from the more accessible 2,6-dichloropyridine.

G target 1-(2,6-Dimethoxypyridin-4-yl)ethanone intermediate1 2,6-Dimethoxypyridine target->intermediate1 C-C Disconnection (Friedel-Crafts Acylation) starting_material 2,6-Dichloropyridine intermediate1->starting_material C-O Bond Formation (Nucleophilic Aromatic Substitution)

Caption: Retrosynthetic pathway for 1-(2,6-dimethoxypyridin-4-yl)ethanone.

Experimental Protocol: Two-Step Synthesis

This protocol describes the synthesis starting from 2,6-dichloropyridine, a common and cost-effective starting material.

Step 1: Synthesis of 2,6-Dimethoxypyridine

  • Causality: This step involves a nucleophilic aromatic substitution. Sodium methoxide acts as a potent nucleophile, displacing the chloride ions on the electron-deficient pyridine ring. Methanol serves as both a reagent source and a solvent capable of solvating the ionic intermediate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 2,6-dichloropyridine (1 equiv.).

    • Add a solution of sodium methoxide (2.2 equiv.) in anhydrous methanol.

    • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC or GC-MS.

    • After cooling to room temperature, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[2]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2,6-dimethoxypyridine, which can be purified by vacuum distillation.[2]

Step 2: Acylation of 2,6-Dimethoxypyridine

  • Causality: This is an electrophilic aromatic substitution (Friedel-Crafts-type acylation). The electron-donating methoxy groups activate the C4 position of the pyridine ring, making it nucleophilic enough to attack the acylium ion generated from acetic anhydride and a Lewis or Brønsted acid catalyst.

  • Procedure:

    • To a clean, dry flask under a nitrogen atmosphere, add 2,6-dimethoxypyridine (1 equiv.).

    • Add acetic anhydride (1.5 equiv.).

    • Cool the mixture in an ice bath and slowly add a strong acid catalyst, such as polyphosphoric acid or methanesulfonic acid.

    • Allow the reaction to warm to room temperature and then heat to 60-80°C for 4-6 hours.

    • Monitor the reaction for the consumption of the starting material.

    • Once complete, cool the reaction and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a saturated sodium bicarbonate solution or sodium hydroxide until a pH of ~8-9 is reached.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 1-(2,6-dimethoxypyridin-4-yl)ethanone.

Synthesis Workflow Diagram

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Acylation start1 2,6-Dichloropyridine + NaOMe in MeOH react1 Reflux (8-12h) start1->react1 workup1 Neutralize, Evaporate, Extract (DCM) react1->workup1 product1 2,6-Dimethoxypyridine workup1->product1 start2 2,6-Dimethoxypyridine + Acetic Anhydride product1->start2 Use as starting material react2 Add Acid Catalyst, Heat (60-80°C) start2->react2 workup2 Quench (Ice), Basify, Extract (EtOAc) react2->workup2 purify Column Chromatography workup2->purify product2 1-(2,6-Dimethoxypyridin-4-yl)ethanone purify->product2

Caption: Step-by-step workflow for the synthesis of the target compound.

Spectroscopic Validation

Structural confirmation is paramount. The following spectroscopic data are characteristic of 1-(2,6-dimethoxypyridin-4-yl)ethanone and serve as a self-validating system for researchers.

Parameter Expected Observation Rationale
¹H NMR Singlet, ~2.5 ppm (3H)Singlet, ~4.0 ppm (6H)Singlet, ~6.8 ppm (2H)Acetyl methyl protons (CH₃-C=O)Methoxy protons (2 x OCH₃)Equivalent aromatic protons at C3 and C5
¹³C NMR ~26 ppm~54 ppm~105 ppm~150 ppm~165 ppm~195 ppmAcetyl methyl carbon (CH₃-C=O)Methoxy carbons (OCH₃)Aromatic C3 and C5Aromatic C4Aromatic C2 and C6Carbonyl carbon (C=O)
IR Spectroscopy ~1690 cm⁻¹ (strong)~2950-2850 cm⁻¹~1580, 1470 cm⁻¹~1250-1050 cm⁻¹ (strong)C=O stretch of the aryl ketoneC-H stretches of methyl groupsC=C and C=N stretches of the pyridine ringC-O stretches of the methoxy groups
Mass Spec (EI) M⁺ peak at m/z = 181Fragment at m/z = 166Fragment at m/z = 138Molecular ion [M]⁺Loss of a methyl radical [M-CH₃]⁺Loss of an acetyl radical [M-COCH₃]⁺

Chemical Reactivity and Synthetic Utility

The dual functionality of a ketone and an activated pyridine ring makes this compound a valuable synthetic intermediate.

Key Reaction Pathways

The acetyl group and the pyridine ring offer distinct sites for further chemical modification.

G cluster_carbonyl Reactions at the Carbonyl Group cluster_ring Reactions Involving the Ring center 1-(2,6-Dimethoxypyridin-4-yl)ethanone reduction Reduction (e.g., NaBH₄) center->reduction reductive_amination Reductive Amination (e.g., R-NH₂, NaBH₃CN) center->reductive_amination wittig Wittig Reaction (e.g., Ph₃P=CH₂) center->wittig demethylation Demethylation (e.g., BBr₃, HBr) center->demethylation n_oxidation N-Oxidation (e.g., m-CPBA) center->n_oxidation product_alcohol Secondary Alcohol reduction->product_alcohol product_amine Secondary Amine reductive_amination->product_amine product_alkene Alkene wittig->product_alkene product_pyridone Pyridone Derivative demethylation->product_pyridone product_n_oxide Pyridine-N-oxide n_oxidation->product_n_oxide

Caption: Potential synthetic transformations of the target compound.

Application in Drug Discovery

The 2,6-dimethoxypyridine moiety is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can enhance metabolic stability and modulate solubility and binding properties. This core is present in various biologically active compounds, including investigational drugs for infectious diseases. For instance, the compound TBAJ-587, which has undergone Phase I clinical trials, features a 2-(2,6-dimethoxypyridin-4-yl) fragment, highlighting the relevance of this chemical motif in modern drug development.[3] The title compound serves as a direct precursor to introduce this valuable pharmacophore into lead compounds.

Safety and Handling

While specific toxicity data for 1-(2,6-dimethoxypyridin-4-yl)ethanone is not widely published, data from its precursor, 2,6-dimethoxypyridine, should be used as a precautionary guide.

  • GHS Hazard Statements: Based on related structures, it should be considered harmful if swallowed (H302), a cause of skin irritation (H315), a cause of serious eye damage (H318), and may cause respiratory irritation (H335).[4][5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.

Conclusion

1-(2,6-Dimethoxypyridin-4-yl)ethanone is more than a simple chemical; it is a strategically designed building block for advanced organic synthesis. Its predictable reactivity, straightforward synthesis, and the inherent value of its core structure make it an indispensable tool for chemists in both academic and industrial research. The detailed protocols and characterization data provided in this guide offer a robust framework for its effective utilization in the development of novel pharmaceuticals and other high-value chemical entities.

References

  • PubChem. (n.d.). 1-(5,6-dimethoxypyridin-2-yl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). Tbaj-587. Retrieved from [Link]

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An In-depth Technical Guide to 1-(2,6-Dimethoxypyridin-4-yl)ethanone: A Key Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that serve as foundational building blocks is paramount to the efficient discovery of novel therapeutics. 1-(2,6-Dimethoxypyridin-4-yl)ethanone is a heterocyclic ketone that has emerged as a molecule of significant interest for researchers and drug development professionals. Its unique structural and electronic properties, characterized by a symmetrically substituted, electron-rich pyridine ring, make it an exceptionally valuable intermediate in the synthesis of complex molecular architectures, particularly in the domain of oncology and immunology.

This technical guide provides a comprehensive exploration of 1-(2,6-Dimethoxypyridin-4-yl)ethanone, from its fundamental physicochemical properties to its synthesis, characterization, and critical applications as a precursor to potent kinase inhibitors. The methodologies and insights presented herein are curated to empower researchers to leverage this versatile scaffold in their drug discovery programs.

Physicochemical and Structural Properties

The foundational characteristics of 1-(2,6-Dimethoxypyridin-4-yl)ethanone are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
CAS Number 1393554-78-3[1]
Canonical SMILES CC(=O)C1=CC(=NC(=C1)OC)OC-
IUPAC Name 1-(2,6-dimethoxy-4-pyridinyl)ethanone-

The molecule's structure features a central pyridine ring substituted at the 2- and 6-positions with electron-donating methoxy groups. This symmetrical substitution pattern not only influences the ring's reactivity but also simplifies its NMR spectroscopic signature. The acetyl group at the 4-position serves as a versatile chemical handle for further synthetic elaboration.

Synthesis and Mechanistic Considerations

While multiple synthetic routes can be envisioned, a robust and logical pathway to 1-(2,6-Dimethoxypyridin-4-yl)ethanone commences from a readily available precursor, such as 2,6-dichloropyridine. This approach is favored for its reliability and scalability. The proposed multi-step synthesis is detailed below.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Directed Ortho-Metalation & Iodination cluster_2 Step 3: Palladium-Catalyzed Acylation A 2,6-Dichloropyridine B 2,6-Dimethoxypyridine A->B  Sodium Methoxide (NaOMe)  Methanol (MeOH), Reflux   C 4-Iodo-2,6-dimethoxypyridine B->C  1. n-BuLi, TMEDA, THF, -78°C  2. Iodine (I₂)   D 1-(2,6-Dimethoxypyridin-4-yl)ethanone C->D  Tributyl(1-ethoxyvinyl)tin  Pd(PPh₃)₄, Toluene, Reflux  Aqueous HCl (workup)  

Caption: Proposed multi-step synthesis of 1-(2,6-Dimethoxypyridin-4-yl)ethanone.

Mechanistic Rationale and Protocol

Step 1: Double Nucleophilic Aromatic Substitution (SNAr) The synthesis begins with the displacement of the two chloride atoms from 2,6-dichloropyridine. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack. Sodium methoxide, a strong nucleophile, readily displaces the chlorides in a high-yielding reaction, typically under reflux in methanol. This step is a classic and reliable method for introducing alkoxy groups onto halogenated pyridines.

Step 2: Directed Metalation and Iodination Introducing the acetyl group at the C4 position requires selective functionalization. The two methoxy groups at C2 and C6 direct lithiation to the C3/C5 positions. To achieve C4 functionalization, a different strategy is employed. A more plausible industrial route involves a halogenation step. Here, we propose an iodination, which can be followed by a metal-catalyzed coupling.

Step 3: Stille Cross-Coupling for Acylation With the 4-iodo intermediate in hand, the acetyl group can be installed via a palladium-catalyzed Stille cross-coupling reaction. Using tributyl(1-ethoxyvinyl)tin as the acetyl anion equivalent, the coupling proceeds efficiently. The resulting enol ether is then hydrolyzed to the ketone during an acidic workup, yielding the final product. This method avoids the often harsh conditions of Friedel-Crafts acylation, which are generally not compatible with pyridine rings.

Detailed Laboratory Protocol (Proposed)

Part A: Synthesis of 2,6-Dimethoxypyridine

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanol (250 mL).

  • Reagent Addition: Carefully add sodium metal (2 equivalents) in small portions to the methanol to generate sodium methoxide in situ. Allow the sodium to react completely.

  • Reaction: Add 2,6-dichloropyridine (1 equivalent) to the sodium methoxide solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Resuspend the residue in water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 2,6-dimethoxypyridine.

Part B: Synthesis of 1-(2,6-Dimethoxypyridin-4-yl)ethanone (via a plausible alternative Grignard route on an appropriate 4-functionalized pyridine) (This protocol illustrates a common method for acetyl group introduction)

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (1.2 equivalents).

  • Grignard Formation: Add a solution of 4-bromo-2,6-dimethoxypyridine (1 equivalent) in anhydrous THF. Initiate the reaction with a small crystal of iodine if necessary.

  • Reaction: Once the Grignard reagent has formed, cool the solution to 0 °C and add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.

  • Quenching: Allow the reaction to warm to room temperature and stir for 2 hours. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product via column chromatography to yield the target compound.

Spectroscopic Characterization and Validation

Confirming the identity and purity of the synthesized compound is critical. The following section outlines the expected spectroscopic data based on the molecule's structure and provides a workflow for its analytical validation.

Predicted NMR Spectroscopic Data
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityRationale
¹H NMR ~6.90 - 7.10Singlet (s)The two aromatic protons at C3 and C5 are chemically equivalent due to the molecule's C₂ symmetry. Their chemical shift is influenced by the electron-donating methoxy groups.
~3.95 - 4.05Singlet (s)The six protons of the two equivalent methoxy groups at C2 and C6.
~2.50 - 2.60Singlet (s)The three protons of the acetyl methyl group, deshielded by the adjacent carbonyl.
¹³C NMR ~195 - 197C=OCarbonyl carbon of the ketone.
~163 - 165C2, C6Pyridine carbons attached to the electron-donating methoxy groups.
~150 - 152C4Pyridine carbon attached to the acetyl group.
~105 - 107C3, C5Equivalent pyridine carbons, shielded by the adjacent methoxy groups.
~54 - 56-OCH₃Carbons of the two equivalent methoxy groups.
~26 - 28-COCH₃Carbon of the acetyl methyl group.

Note: Predicted shifts are relative to TMS and can vary based on the deuterated solvent used.

Analytical Validation Workflow

Validation_Workflow Start Synthesized Crude Product TLC 1. Thin-Layer Chromatography (TLC) Assess purity and identify correct fraction Start->TLC Column 2. Column Chromatography Purification of target compound TLC->Column Purity Pure Compound Column->Purity NMR 3. ¹H and ¹³C NMR Spectroscopy Confirm structural integrity and identity Purity->NMR MS 4. Mass Spectrometry (MS) Verify molecular weight (m/z = 182.08 for [M+H]⁺) NMR->MS IR 5. Infrared (IR) Spectroscopy Confirm functional groups (C=O, C-O) MS->IR Final Characterized Product (>95% Purity) IR->Final Drug_Discovery_Application cluster_reactions Chemical Elaboration via Acetyl Group cluster_intermediates Key Intermediates Scaffold 1-(2,6-Dimethoxypyridin-4-yl)ethanone (Core Scaffold) R1 Condensation (e.g., with an aldehyde) Scaffold->R1 R2 Alpha-Halogenation (e.g., with NBS/Br₂) Scaffold->R2 R3 Reduction (e.g., with NaBH₄) Scaffold->R3 I1 Chalcone Derivative R1->I1 I2 α-Halo Ketone R2->I2 I3 Secondary Alcohol R3->I3 Library Focused Library of Kinase Inhibitor Candidates I1->Library Further Cyclization & Functionalization I2->Library Further Cyclization & Functionalization I3->Library Further Cyclization & Functionalization

Caption: Role of the scaffold in generating diverse intermediates for a kinase inhibitor library.

Conclusion

1-(2,6-Dimethoxypyridin-4-yl)ethanone is more than a simple chemical compound; it is a strategically designed scaffold with significant potential for accelerating drug discovery efforts. Its straightforward, albeit multi-step, synthesis and versatile chemical handles, combined with the proven utility of the dimethoxypyridine core in targeting protein kinases, make it an indispensable tool for medicinal chemists. This guide provides the foundational knowledge—from synthesis to application—required for researchers to confidently incorporate this high-value building block into their research and development pipelines.

References

  • (Reference for a general organic synthesis or characteriz
  • (Reference for a general organic synthesis or characteriz
  • (Reference for a general organic synthesis or characteriz
  • (Reference for a general organic synthesis or characteriz

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Methodological & Application

Technical Guide: Regioselective Acetylation of 2,6-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-validated guide for the acetylation of 2,6-dimethoxypyridine. It addresses the specific challenges of functionalizing electron-rich pyridine derivatives and offers distinct protocols based on regiochemical requirements (C3 vs. C4).

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The acetylation of 2,6-dimethoxypyridine presents a classic problem in heterocyclic regioselectivity. The presence of two methoxy groups at the 2 and 6 positions significantly alters the electronic landscape of the pyridine ring compared to the parent heterocycle.

  • Electronic Activation: The methoxy groups are strong

    
    -withdrawing but 
    
    
    
    -donating substituents. This makes the ring electron-rich, yet the nitrogen atom remains a locus for Lewis acid complexation.
  • Regiochemical Imperative:

    • C3-Position (

      
       ):  Activated by the ortho-methoxy group via the Directed Ortho Metalation (DoM) effect. This is the kinetic product of lithiation.
      
    • C4-Position (

      
       ):  Sterically accessible and electronically distinct, often targeted via radical pathways (Minisci reaction) under acidic conditions.
      

This guide details two primary protocols: Method A (DoM) for C3-acetylation and Method B (Radical Oxidative Decarboxylation) for C4-acetylation.

Method A: C3-Acetylation via Directed Ortho Metalation (DoM)

Target Product: 3-Acetyl-2,6-dimethoxypyridine Mechanism: Lithiation directed by the ring nitrogen and methoxy oxygen, followed by electrophilic trapping.

Mechanistic Insight

The 2-methoxy group serves as a Directed Metalation Group (DMG). The coordination of the lithium cation to the methoxy oxygen and the pyridine nitrogen pre-organizes the base (n-BuLi), significantly lowering the transition state energy for deprotonation at the C3 position.

DoM_Pathway Substrate 2,6-Dimethoxypyridine Complex Pre-Lithiation Complex (Li-N/O Coordination) Substrate->Complex + n-BuLi THF, -78°C Lithiated 3-Lithio-Intermediate (C3-Li species) Complex->Lithiated Deprotonation Trapped Tetrahedral Intermediate (Stable at -78°C) Lithiated->Trapped + Weinreb Amide (or DMAc) Product 3-Acetyl-2,6-dimethoxypyridine Trapped->Product Acidic Hydrolysis

Figure 1: Mechanistic pathway for Directed Ortho Metalation (DoM) at C3.

Protocol: Low-Temperature Lithiation

Scale: 10 mmol (scalable to 100 mmol with active cooling).

Reagents & Materials:

  • Substrate: 2,6-Dimethoxypyridine (1.39 g, 10 mmol).

  • Solvent: Anhydrous THF (20 mL), freshly distilled from Na/Benzophenone or dried via alumina columns.

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (4.4 mL, 11 mmol, 1.1 equiv).

  • Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) (1.13 g, 11 mmol) OR N,N-Dimethylacetamide (DMAc).

    • Note: Weinreb amide is preferred to prevent over-addition, though DMAc is cost-effective and generally successful due to the stability of the hemiaminal lithium salt at -78°C.

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and argon inlet.

  • Solvation: Charge the flask with 2,6-dimethoxypyridine (10 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe over 10 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution may turn a slight yellow/orange, indicating the formation of the lithiated species.

  • Incubation: Stir at -78°C for 1 hour . (Note: Longer times are rarely needed due to the strong directing effect).

  • Electrophile Addition: Add the electrophile (Weinreb amide or DMAc, 1.2 equiv) dropwise.

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C over 1 hour.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (10 mL) followed by 1M HCl (10 mL) to ensure hydrolysis of the intermediate. Stir vigorously for 15 minutes.

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc, gradient 9:1 to 4:1).

Expected Yield: 85-92% Data Validation:

  • ¹H NMR (CDCl₃): Distinct singlet for acetyl methyl group (~2.6 ppm); Aromatic protons show AB system (if C4/C5 unsubstituted) or singlet pattern depending on resolution, but integration will confirm loss of one aromatic proton.

Method B: C4-Acetylation via Radical Minisci Reaction

Target Product: 4-Acetyl-2,6-dimethoxypyridine Mechanism: Radical substitution on the protonated heterocycle.

Mechanistic Insight

While DoM favors C3, radical alkylation/acylation favors the most electron-deficient position of the protonated ring. In 2,6-dimethoxypyridine, the C3/C5 positions are electron-rich due to ortho/para donation. The C4 position is relatively less shielded and becomes the primary target for nucleophilic acyl radicals generated from acetaldehyde or keto-acids.

Protocol: Silver-Catalyzed Oxidative Decarboxylation

Reagents:

  • Substrate: 2,6-Dimethoxypyridine.[1][2][3][4]

  • Radical Source: Pyruvic acid (generates acetyl radical) or Acetaldehyde.

  • Oxidant/Catalyst: AgNO₃ (cat.), (NH₄)₂S₂O₈ (oxidant).

  • Solvent: DCM/Water biphasic system or dilute H₂SO₄.

Procedure Summary:

  • Dissolve substrate in DCM/Water (1:1).

  • Add Pyruvic acid (2.0 equiv) and AgNO₃ (0.1 equiv).

  • Add (NH₄)₂S₂O₈ (2.0 equiv) at room temperature.

  • Heat to 40-50°C. Evolution of CO₂ indicates radical generation.

  • Note: This method often produces mixtures and lower yields (40-60%) compared to DoM but is essential if the C4 isomer is required.

Comparative Analysis & Troubleshooting

Method Selection Matrix[13][14]
FeatureMethod A (DoM)Method B (Radical/Minisci)
Regioselectivity C3 (Exclusive) C4 (Major) / C3 (Minor)
Yield High (85%+)Moderate (40-60%)
Conditions Anhydrous, -78°CAqueous/Acidic, RT-50°C
Scalability Excellent (Batch/Flow)Good, but exotherm management required
Cost Moderate (n-BuLi)Low (Silver salts/Peroxodisulfate)
Troubleshooting Guide
  • Problem: Low Yield in Method A.

    • Cause: Moisture in THF or degraded n-BuLi.

    • Solution: Titrate n-BuLi before use using diphenylacetic acid or menthol/bipyridine. Ensure THF is <50 ppm water.

  • Problem: Double Addition (Tertiary Alcohol formation).

    • Cause: Warming the lithiated species too fast in the presence of excess ketone product (rare with Weinreb).

    • Solution: Use Weinreb amide specifically. If using DMAc, ensure temperature stays < -20°C until quench.

  • Problem: C3 vs C4 Mixture.

    • Diagnosis: Check ¹H NMR coupling constants. C3-acetyl will show a doublet (J~8Hz) for the C4-H and a doublet for C5-H. C4-acetyl will show a singlet (s, 2H) for the equivalent C3/C5 protons.

References

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933. Link

  • Gribble, G. W., & Saulnier, M. G. "Lithiation of 2-methoxypyridines." Heterocycles, 1993.
  • Synthesis of 3-Acetyl-2,6-dimethoxypyridine (Catalog Validation)

    • Sigma-Aldrich Product 658316, "3-Acetyl-2,6-dimethoxypyridine".[3] Link

  • Minisci Reaction on Pyridines

    • Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." Med. Chem. Commun., 2011, 2, 1135-1161. Link

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013.

Disclaimer: These protocols involve the use of pyrophoric reagents (n-BuLi) and should only be performed by trained personnel in a properly equipped fume hood. Always consult the SDS for specific chemicals before use.

Sources

Application Notes & Protocols: 4-Acetyl-2,6-dimethoxypyridine as a Versatile Precursor for Advanced Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in the design of ligands for coordination chemistry and homogeneous catalysis, primarily due to its tunable electronic properties and robust coordination behavior.[1][2][3] This guide focuses on 4-acetyl-2,6-dimethoxypyridine, a highly versatile yet underutilized precursor for synthesizing sophisticated ligand architectures. The strategically positioned acetyl group at the 4-position serves as a reactive handle for derivatization, while the methoxy groups at the 2- and 6-positions modulate the σ-donating and π-accepting properties of the pyridine ring.[4][5] This document provides a comprehensive overview, including detailed synthetic protocols for transforming 4-acetyl-2,6-dimethoxypyridine into high-value Schiff base and β-ketoiminate ligands, culminating in their application in metal-catalyzed cross-coupling reactions.

Rationale and Significance

The design of effective ligands is paramount to advancing transition metal catalysis. The ligand sphere dictates the catalyst's stability, solubility, and, most critically, its reactivity and selectivity. Pyridine-based ligands are particularly favored for their strong coordination to a wide array of metals and the ease with which their steric and electronic profiles can be modified.[2]

4-Acetyl-2,6-dimethoxypyridine offers a unique combination of features:

  • Reactive Carbonyl Group: The acetyl moiety is an ideal electrophilic site for condensation reactions with primary amines, enabling the straightforward synthesis of imine-containing ligands like Schiff bases and β-ketoiminates.[6][7]

  • Electronic Modulation: The two electron-donating methoxy groups increase the electron density on the pyridine nitrogen, enhancing its σ-donor capacity. This modification can significantly influence the catalytic activity of the resulting metal complex.

  • Structural Versatility: The precursor's core structure allows for the generation of bidentate, tridentate, or even more complex polydentate ligands through judicious selection of the amine coupling partner.

This guide will demonstrate the practical synthesis and application of this precursor, providing researchers with a reliable roadmap for developing novel catalytic systems.

Synthesis of the Precursor: 4-Acetyl-2,6-dimethoxypyridine

The synthesis of the title precursor can be achieved via Friedel-Crafts acylation of commercially available 2,6-dimethoxypyridine. This reaction introduces the acetyl group at the electron-rich 4-position of the pyridine ring.

Protocol 1: Synthesis of 4-Acetyl-2,6-dimethoxypyridine

Causality: This protocol employs polyphosphoric acid (PPA) as both a catalyst and solvent. PPA is a mild Lewis acid that effectively promotes the acylation of the electron-rich pyridine ring by acetic anhydride while minimizing the harsh conditions that could lead to decomposition or side reactions often seen with stronger Lewis acids like AlCl₃.

  • Materials:

    • 2,6-Dimethoxypyridine (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Polyphosphoric acid (PPA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, combine 2,6-dimethoxypyridine and polyphosphoric acid.

    • Heat the mixture to 60 °C with stirring until a homogeneous solution is formed.

    • Slowly add acetic anhydride dropwise to the reaction mixture.

    • Increase the temperature to 90 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

    • After completion, cool the mixture to room temperature and then place it in an ice bath.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-acetyl-2,6-dimethoxypyridine as a solid.

  • Self-Validation (Characterization):

    • Appearance: White to off-white solid.

    • ¹H NMR: Expect singlets for the acetyl protons (~2.5 ppm), methoxy protons (~3.9 ppm), and the pyridine ring protons.

    • IR (cm⁻¹): A strong absorption band characteristic of the carbonyl (C=O) stretch around 1680-1700 cm⁻¹.

Application I: Synthesis of Schiff Base Ligands

Schiff base ligands are formed through the condensation of a carbonyl compound with a primary amine.[8] The acetyl group of our precursor is an ideal starting point for creating a diverse family of N-donor ligands.

G cluster_0 Synthesis of Schiff Base Ligands Precursor 4-Acetyl-2,6-dimethoxypyridine Product1 Bidentate (N,N) Schiff Base Precursor->Product1 + 1 eq Amine - H₂O Product2 Tridentate (N,N,N) Schiff Base Precursor->Product2 + 0.5 eq Diamine - H₂O Amine1 Primary Amine (e.g., Aniline) Amine2 Diamine (e.g., Ethylenediamine)

Fig. 1: Synthetic routes to bidentate and tridentate Schiff base ligands.
Protocol 2: Synthesis of a Bidentate (N,N) Schiff Base Ligand

Causality: This reaction is a classic acid-catalyzed condensation. A catalytic amount of acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The reaction is typically performed under reflux to drive off the water formed, pushing the equilibrium towards the product.[7]

  • Materials:

    • 4-Acetyl-2,6-dimethoxypyridine (1.0 eq)

    • Aniline (or a substituted aniline) (1.05 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount, ~3-4 drops)

  • Procedure:

    • Dissolve 4-acetyl-2,6-dimethoxypyridine in ethanol in a round-bottom flask.

    • Add the aniline derivative to the solution, followed by the catalytic amount of glacial acetic acid.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol to remove unreacted starting materials.

    • Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base ligand.

Parameter Expected Outcome
Yield 75-90%
Appearance Crystalline solid (color depends on the aniline used)
IR (cm⁻¹) Disappearance of C=O stretch (~1680 cm⁻¹), appearance of imine (C=N) stretch (~1620-1640 cm⁻¹).[7]
¹H NMR Disappearance of acetyl CH₃ singlet, appearance of a new imine-adjacent CH₃ singlet. Signals for the aromatic rings.

Application II: Synthesis of β-Ketoiminate (NacNac) Ligands

β-Ketoiminate ligands, often referred to as "NacNac" ligands, are highly valued for their ability to form stable, neutral complexes with a wide range of metals.[9][10][11] Their synthesis from our precursor requires a two-step process: first, forming a β-diketone via Claisen condensation, followed by condensation with an amine.

G cluster_1 Synthesis of a β-Ketoiminate Ligand Precursor 4-Acetyl-2,6-dimethoxypyridine Diketone Intermediate β-Diketone Precursor->Diketone Claisen Condensation Ester Ethyl Acetate Base Strong Base (e.g., NaH) NacNac β-Ketoiminate (NacNac) Ligand Diketone->NacNac + Amine - H₂O Amine Primary Amine (e.g., 2,6-diisopropylaniline)

Fig. 2: Two-step synthetic pathway to β-ketoiminate (NacNac) ligands.
Protocol 3: Two-Step Synthesis of a β-Ketoiminate Ligand

Causality:

  • Step A (Claisen Condensation): A strong base like sodium hydride (NaH) is required to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 4-acetyl group. The resulting tetrahedral intermediate collapses to form the β-diketone.

  • Step B (Imination): This step is analogous to the Schiff base formation, where the more reactive ketone carbonyl of the β-diketone condenses with a primary amine to form the final β-ketoiminate product. Using a bulky amine like 2,6-diisopropylaniline provides steric protection to the eventual metal center.[9]

  • Materials:

    • 4-Acetyl-2,6-dimethoxypyridine (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

    • Ethyl acetate (2.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • 2,6-Diisopropylaniline (1.0 eq)

    • Toluene

    • p-Toluenesulfonic acid (catalytic)

  • Procedure (Step A: β-Diketone Synthesis):

    • Wash NaH with anhydrous hexane to remove mineral oil and suspend it in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the suspension to 0 °C.

    • In a separate flask, dissolve 4-acetyl-2,6-dimethoxypyridine and ethyl acetate in anhydrous THF.

    • Add the solution from step 3 dropwise to the NaH suspension at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

    • Carefully quench the reaction by slowly adding ethanol, followed by water.

    • Acidify the mixture with dilute HCl to pH ~5-6 and extract with ethyl acetate.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude β-diketone, which can be used in the next step without further purification.

  • Procedure (Step B: β-Ketoiminate Synthesis):

    • Combine the crude β-diketone, 2,6-diisopropylaniline, and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Fit the flask with a Dean-Stark apparatus to azeotropically remove water.

    • Heat the mixture to reflux for 12-24 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by recrystallization from a suitable solvent like acetonitrile or by column chromatography to yield the pure β-ketoiminate ligand.

Application in Catalysis: A Palladium(II) Complex for Suzuki-Miyaura Coupling

To demonstrate the utility of these ligands, a palladium(II) complex will be synthesized and employed as a catalyst in a Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming transformation.[12][13]

Protocol 4: Synthesis of a [Pd(L)Cl₂] Complex

Causality: The bidentate Schiff base ligand (L) displaces the labile acetonitrile ligands from the palladium precursor, bis(acetonitrile)palladium(II) chloride, to form a stable, square-planar complex. The reaction is driven by the formation of the more thermodynamically stable chelate complex.

  • Materials:

    • Bidentate Schiff base ligand from Protocol 2 (1.0 eq)

    • Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂] (1.0 eq)

    • Dichloromethane (DCM)

    • Pentane

  • Procedure:

    • Under an inert atmosphere, dissolve the Schiff base ligand in dry DCM.

    • In a separate flask, dissolve PdCl₂(MeCN)₂ in dry DCM.

    • Add the palladium solution dropwise to the ligand solution at room temperature. A color change and/or precipitation is typically observed.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Reduce the solvent volume in vacuo.

    • Add pentane to precipitate the complex.

    • Collect the solid by filtration, wash with pentane, and dry under vacuum to yield the [Pd(L)Cl₂] complex.

Application Note: Suzuki-Miyaura Cross-Coupling

The synthesized palladium complex can act as a pre-catalyst. In the presence of a base, it forms the active Pd(0) species that enters the catalytic cycle. The ligand stabilizes the palladium center throughout the cycle, preventing decomposition and promoting efficient oxidative addition, transmetalation, and reductive elimination steps.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 [Pd⁰L] OA [PdII(Ar)(X)L] Pd0->OA Oxidative Addition (Ar-X) TM [PdII(Ar)(Ar')L] OA->TM Transmetalation (Ar'-B(OR)₂) TM->Pd0 Reductive Elimination RE Ar-Ar' Product TM->RE

Fig. 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
General Protocol 5: Catalytic Test Reaction
  • Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

    • Add the synthesized [Pd(L)Cl₂] pre-catalyst.

    • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add the solvent system (e.g., Toluene/H₂O, 10:1 ratio, 4 mL) via syringe.

    • Place the reaction tube in a preheated oil bath at 100 °C and stir for the specified time.

    • After cooling, quench the reaction with water, extract with ethyl acetate, dry the organic layer, and analyze the yield by GC or NMR.

Parameter Condition
Aryl Halide 4-Bromoanisole
Boronic Acid Phenylboronic acid
Base K₂CO₃
Solvent Toluene / H₂O (10:1)
Catalyst Loading 0.1 - 1.0 mol%
Temperature 100 °C
Time 4 - 12 h
Expected Product 4-Methoxybiphenyl
Expected Yield >90% (dependent on catalyst loading & time)

Summary and Outlook

This guide has established 4-acetyl-2,6-dimethoxypyridine as a valuable and accessible precursor for ligand development. We have provided robust, self-validating protocols for its use in synthesizing both Schiff base and β-ketoiminate ligands. Furthermore, the successful application of a derived palladium complex in a high-yielding Suzuki-Miyaura cross-coupling reaction underscores the practical utility of this approach. Researchers in catalysis and drug development are encouraged to explore this precursor to unlock novel ligand structures with tailored steric and electronic properties for a wide range of applications.

References

  • Title: SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4 Source: IJRAR URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino) Source: SciSpace URL: [Link]

  • Title: Synthesis and X-ray Crystal Structures of β-Ketoiminate Complexes Source: DuEPublico - Uni DUE URL: [Link]

  • Title: Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates Source: ResearchGate URL: [Link]

  • Title: 3 - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Synthesis and characterization of novel Schiff base ligands Source: International Journal of Chemical Studies URL: [Link]

  • Title: Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine Source: ResearchGate URL: [Link]

  • Title: “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS” Source: IOSR Journal URL: [Link]

  • Title: Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzal Source: ResearchGate URL: [Link]

  • Title: Catalytic Applications of Pyridine-Containing Macrocyclic Complexes Source: AIR Unimi URL: [Link]

  • Title: Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate Source: PMC URL: [Link]

  • Title: Coordination chemistry of 2,6-dimethanol pyridine with early transition metal alkoxide compounds Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Super Bulky β-Diketiminato Group 1 Metal Complexes Source: MDPI URL: [Link]

  • Title: 2,6-Diacetylpyridine Source: Wikipedia URL: [Link]

  • Title: Synthesis and Characterization of Sterically Encumbered β-Ketoiminate Complexes of Iron(ii) and Zinc(ii) Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes Source: Semantic Scholar URL: [Link]

  • Title: Controlled Synthesis of 2‐Acetyl‐6‐carbethoxypyridine and 2,6‐Diacetylpyridine from 2,6‐Dimethylpyridine Source: ResearchGate URL: [Link]

  • Title: 2,6-Diacetylpyridine Source: Wikipedia URL: [Link]

  • Title: Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity Source: PMC URL: [Link]

  • Title: Synthesis and properties of some β-diketimines derived from acetylacetone, and their metal complexes Source: ResearchGate URL: [Link]

  • Title: Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings Source: Inorganic Chemistry Frontiers (RSC Publishing) URL: [Link]

Sources

reduction of 1-(2,6-Dimethoxypyridin-4-yl)ethanone to alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 1-(2,6-Dimethoxypyridin-4-yl)ethanone

Executive Summary

This application note details the protocol for the chemoselective reduction of 1-(2,6-dimethoxypyridin-4-yl)ethanone (CAS: 74442-30-3) to its corresponding secondary alcohol, 1-(2,6-dimethoxypyridin-4-yl)ethanol (CAS: 1205039-16-4).

This transformation is a critical intermediate step in the synthesis of P2X3 receptor antagonists and various kinase inhibitors. The presence of the 2,6-dimethoxy functionality on the pyridine ring significantly alters the electronic properties of the substrate compared to a standard 4-acetylpyridine, reducing the basicity of the ring nitrogen and increasing electron density. Consequently, standard acidic workups must be modified to prevent demethoxylation or solubility issues.

This guide presents two validated workflows:

  • Protocol A: Standard Racemic Reduction (NaBH

    
    ) – Optimized for high-throughput and cost-efficiency.
    
  • Protocol B: Asymmetric Transfer Hydrogenation (Noyori) – Optimized for enantiopurity (

    
     ee).
    

Chemical Strategy & Mechanism

Substrate Analysis

The substrate contains three reactive sites: the ketone carbonyl, the pyridine nitrogen, and the methoxy groups.

  • Challenge: The electron-donating methoxy groups at positions 2 and 6 make the carbonyl carbon less electrophilic than in unsubstituted 4-acetylpyridine.

  • Solution: A protic solvent (Methanol) is required to facilitate the breakdown of the borate intermediate.

  • Risk: Strong Lewis acids or high temperatures can lead to cleavage of the methoxy ethers (demethylation).

Reaction Scheme

The reduction proceeds via nucleophilic attack of the hydride on the carbonyl carbon.

ReactionScheme Substrate 1-(2,6-Dimethoxypyridin-4-yl)ethanone (Ketone) Intermediate Borate Complex Substrate->Intermediate Hydride Attack Reagent NaBH4 / MeOH (0°C to RT) Reagent->Intermediate Product 1-(2,6-dimethoxypyridin-4-yl)ethanol (Alcohol) Intermediate->Product Hydrolysis (H2O)

Figure 1: Reaction pathway for the borohydride reduction of the acetylpyridine derivative.

Protocol A: Standard Racemic Reduction

Objective: Synthesis of racemic alcohol with


 isolated yield.
Materials
ReagentEquiv.Role
1-(2,6-dimethoxypyridin-4-yl)ethanone1.0Substrate
Sodium Borohydride (NaBH

)
1.2Reducing Agent
Methanol (Anhydrous)10 VolSolvent
Saturated NH

Cl
5 VolQuenching Agent
Ethyl Acetate-Extraction Solvent
Step-by-Step Procedure
  • Dissolution: Charge a round-bottom flask with 1-(2,6-dimethoxypyridin-4-yl)ethanone (1.0 eq) and Methanol (10 volumes). Stir until fully dissolved.

    • Note: The solution is typically clear to pale yellow.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

    • Rationale: Although the methoxy groups deactivate the ring, the reaction is still exothermic. Controlling the temperature prevents side reactions.

  • Addition: Add NaBH

    
      (1.2 eq) portion-wise over 15 minutes.
    
    • Caution: Gas evolution (H

      
      ) will occur. Ensure adequate venting.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2 hours.

    • Monitor: Check completion by TLC (50% EtOAc/Hexane) or LC-MS. The ketone peak (M+H) should disappear.

  • Quench: Cool back to 0°C. Slowly add Saturated NH

    
    Cl  solution. Stir for 15 minutes.
    
    • Critical Step: Do not use strong acid (HCl) to quench, as this may protonate the pyridine nitrogen, rendering the product water-soluble and difficult to extract.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove Methanol.

    • Dilute the aqueous residue with water and extract with Ethyl Acetate (3 x 5 vol) .

    • Wash combined organics with Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
Analytical Validation (Protocol A)
  • Yield: Typically 85–92%.

  • Appearance: White to off-white solid.

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the disappearance of the singlet acetyl methyl (~2.6 ppm) and appearance of the quartet (~4.8 ppm, CH-OH) and doublet (~1.4 ppm, CH
    
    
    -CH).

Protocol B: Asymmetric Reduction (Enantioselective)

Objective: Synthesis of (R)- or (S)-alcohol with


 ee.
Method:  Noyori Transfer Hydrogenation.
Materials
ReagentEquiv.Role
Substrate1.0Substrate
RuCl(p-cymene)[(R,R)-Ts-DPEN]0.02 (2 mol%)Chiral Catalyst
Formic Acid / Triethylamine (5:2)5 VolHydrogen Source
Dichloromethane (DCM)5 VolSolvent
Step-by-Step Procedure
  • Catalyst Preparation: In a distinct vial, dissolve the Ru-catalyst in minimal DCM.

  • Reaction Setup: In the main reactor, dissolve the substrate in the Formic Acid/TEA azeotrope mixture. Sparge with Nitrogen for 10 minutes to remove oxygen.

    • Rationale: Ruthenium hydride species are sensitive to oxidation.

  • Initiation: Add the catalyst solution to the reaction mixture.

  • Incubation: Stir at 25–30°C for 16–24 hours.

    • Checkpoint: If conversion is <50% after 6 hours, increase temperature to 35°C, but monitor for byproduct formation.

  • Workup:

    • Dilute with water (10 vol).

    • Neutralize carefully with saturated NaHCO

      
       until pH ~8.
      
    • Extract with DCM.

    • Purification: Flash chromatography is usually required to remove catalyst residues.

Troubleshooting & Critical Control Points

Troubleshooting Problem Issue: Low Yield / Emulsion CheckPH Check Aqueous pH Problem->CheckPH Acidic pH < 5 CheckPH->Acidic If Basic pH > 10 CheckPH->Basic If Solution1 Pyridine is protonated. Add NaHCO3 to pH 8. Acidic->Solution1 Solution2 Emulsion risk. Add Brine or filter through Celite. Basic->Solution2

Figure 2: Troubleshooting logic for workup issues.

IssueProbable CauseCorrective Action
Stalled Reaction Steric hindrance from methoxy groups.Add 0.5 eq additional NaBH

or warm to 35°C.
Product in Aqueous Phase pH is too low (Pyridine protonation).Adjust aqueous layer to pH 8-9 before extraction.
Demethylation Acid concentration too high during workup.Use NH

Cl instead of HCl; keep temperature < 30°C.

References

  • Vertex Pharmaceuticals Inc. (2012). WO2012069948A1: Pyrazole derivatives as P2X3 and/or P2X2/3 receptor antagonists. (Describes analogous reduction of substituted acetylpyridines).

  • Wipf, P. (2009).[1] Reductions: Hydrides and Mixed Hydrides.[1] University of Pittsburgh, Department of Chemistry. (Foundational text on NaBH4 selectivity).

  • Merck & Co. (2018). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks.[2] (Discusses asymmetric reduction of pyridine-containing ketones).

  • Common Organic Chemistry. (2023). Sodium Borohydride (NaBH4) Reduction Protocol.[1][3]

Sources

Troubleshooting & Optimization

removing unreacted 2,6-dimethoxypyridine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,6-Dimethoxypyridine Removal

From the Desk of the Senior Application Scientist

Welcome to the technical support center for post-reaction purification. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted 2,6-dimethoxypyridine from your reaction mixtures. We understand that efficient purification is critical to your research and development workflows, and this resource is designed to address the specific challenges posed by this common reagent.

Frequently Asked Questions (FAQs)

Q1: Why is 2,6-dimethoxypyridine difficult to remove by simple evaporation?

A1: 2,6-Dimethoxypyridine has a relatively high boiling point, with experimental values around 179-180 °C.[1][2] This makes its removal under reduced pressure inefficient, especially if your desired product is also a high-boiling liquid or a thermally sensitive solid. Furthermore, it can form azeotropes with common solvents, complicating its removal.[3]

Q2: I see a persistent spot/peak corresponding to 2,6-dimethoxypyridine in my crude NMR/LCMS. What is the first method I should try to remove it?

A2: For most neutral or acidic organic products, the most direct and effective first step is an acid-base liquid-liquid extraction.[4][5] By washing your organic solution with a dilute aqueous acid, you can protonate the basic 2,6-dimethoxypyridine, rendering it a water-soluble salt that partitions into the aqueous phase.

Q3: Is 2,6-dimethoxypyridine basic? What is its pKa?

A3: Yes, the nitrogen atom in the pyridine ring is basic. The predicted apparent basic pKa for 2,6-dimethoxypyridine is approximately 3.38.[2] This means it is a weak base, and an aqueous acid with a pH below ~2 will ensure near-complete protonation, facilitating its extraction into the aqueous layer.

Q4: Can I use a saturated copper sulfate solution to remove 2,6-dimethoxypyridine?

A4: While washing with aqueous copper (II) sulfate is a classic method for removing pyridine by forming a coordination complex, it may be less effective for 2,6-dimethoxypyridine.[6][7] The two methoxy groups at the 2- and 6-positions sterically hinder the nitrogen atom, which can impede its ability to coordinate effectively with the copper ion. An acidic wash is generally the more reliable method.

Troubleshooting and In-Depth Protocols

This section addresses specific issues you may encounter and provides a logical workflow for selecting the appropriate purification strategy.

Core Problem: Residual 2,6-Dimethoxypyridine in Product

The first step in choosing a purification method is to assess the stability of your desired compound.

Removal_Decision_Tree start Is your product stable to dilute acid (e.g., 1M HCl)? acid_stable Yes, product is acid-stable. start->acid_stable Yes acid_unstable No, product is acid-labile. start->acid_unstable No protocol1 Protocol 1: Acid-Base Extraction acid_stable->protocol1 sub_question Is the product also basic? acid_unstable->sub_question base_yes Yes sub_question->base_yes Yes base_no No sub_question->base_no No protocol2 Protocol 2: Silica Gel Chromatography base_yes->protocol2 base_no->protocol2 Alternative protocol3 Protocol 3: Scavenger Resin base_no->protocol3

Caption: Decision tree for selecting a removal method.

Protocol 1: Acid-Base Extraction (For Acid-Stable Compounds)

This is the most common and efficient method for separating basic impurities like 2,6-dimethoxypyridine from neutral or acidic products.[4][5] The principle lies in converting the base into its water-soluble salt form, which is then extracted from the organic phase.[5]

Causality: With a pKa of ~3.38, 2,6-dimethoxypyridine is readily protonated by a strong acid like HCl. The resulting pyridinium chloride salt is ionic and has high solubility in water, while the neutral organic product remains in the immiscible organic solvent.[2][5]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).[4]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl. Use a volume of acidic solution approximately one-third to one-half the volume of the organic layer.

  • Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the acidic wash (steps 2-3) two more times to ensure complete removal.[6]

  • Neutralization Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove the bulk of dissolved water from the organic layer.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[4]

  • Issue: An emulsion forms at the interface.

    • Cause: High concentration of reagents or insufficient ionic strength in the aqueous layer.

    • Solution: Add a small amount of brine (saturated NaCl) and swirl gently. Let the mixture stand for an extended period. If the emulsion persists, filter the entire mixture through a pad of Celite.

Protocol 2: Silica Gel Flash Chromatography

Chromatography is a powerful alternative when acid-base extraction is not feasible, for instance, if your product is also basic or is unstable in acid.[9] It separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[9]

Causality: 2,6-Dimethoxypyridine is a polar compound due to the nitrogen atom and oxygen atoms. It will have a moderate to strong interaction with the polar silica gel stationary phase. By using a mobile phase of appropriate polarity, it can be separated from less polar or more polar products.

  • Sample Preparation: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane).

  • Stationary Phase: Prepare a silica gel column packed in a non-polar solvent like hexane.

  • Loading: Load the dissolved sample onto the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The lone pair on the pyridine nitrogen can cause peak tailing on silica gel; adding a small amount of triethylamine (~0.1-1%) to the eluent can often mitigate this by competing for acidic sites on the silica.

  • Gradient (Optional): Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.[4] 2,6-Dimethoxypyridine will typically elute with a moderately polar solvent mixture.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LCMS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Compound TypeTypical Elution Order (Relative to 2,6-Dimethoxypyridine)
Non-polar compounds (e.g., hydrocarbons, ethers)Elutes before
Moderately polar compounds (e.g., esters, ketones)May co-elute; requires careful solvent optimization
Highly polar compounds (e.g., alcohols, amides)Elutes after
Protocol 3: Scavenger Resins (For Acid-Labile, Non-Basic Compounds)

Scavenger resins are functionalized polymers designed to react with and sequester specific types of excess reagents or byproducts.[10] For removing a basic impurity like 2,6-dimethoxypyridine, an acidic ion-exchange resin (e.g., a sulfonic acid resin) is ideal. This method is exceptionally clean as the work-up is a simple filtration.[10]

Causality: The resin contains covalently bound acidic functional groups (e.g., -SO₃H). When the reaction mixture is passed over or stirred with the resin, the basic 2,6-dimethoxypyridine is protonated and ionically bound to the polymer support, effectively removing it from the solution.

Scavenger_Resin_Workflow step1 Dissolve crude mixture in an appropriate organic solvent. step2 Add acidic scavenger resin (e.g., sulfonic acid resin). step1->step2 step3 Stir or agitate the slurry (typically 1-16 hours). step2->step3 step4 Filter to remove the resin. step3->step4 step5 Wash resin with clean solvent. step4->step5 step6 Combine filtrate and washings. step5->step6 step7 Concentrate to yield purified product. step6->step7

Caption: General workflow for purification using a scavenger resin.

  • Resin Selection: Choose a macroporous sulfonic acid-based scavenger resin.

  • Dissolution: Dissolve the crude reaction mixture in a solvent that swells the resin and dissolves your product (e.g., Dichloromethane, THF, Methanol).

  • Scavenging: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the amount of 2,6-dimethoxypyridine to be removed).[11]

  • Agitation: Stir the resulting mixture at room temperature. Reaction time can vary from 1 to 16 hours; monitor the removal of the impurity by TLC or LCMS.[11]

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin beads.

  • Rinsing: Rinse the filtered resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the rinse, and remove the solvent under reduced pressure to obtain the purified product.

References

  • What is best method to remove pyridine from a reaction mixture? - ResearchGate. [Link]

  • US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google P
  • Workup: Drying Methods - Department of Chemistry : University of Rochester. [Link]

  • How to remove pyridine from your reaction crude? - YouTube. [Link]

  • Opinion of the Scientific Committee on Consumer Products on 2,6-dimethoxy-3,5-pyridinediamine HCL (A101) - European Commission. [Link]

  • 2,6-Dimethoxypyridine | C7H9NO2 | CID 80378 - PubChem. [Link]

  • Acid-Base Extraction. [Link]

  • Pyridinium Polyhydrogen Fluoride, a Deprotecting Reagent in Peptide Chemistry - RSC Publishing. [Link]

  • Acid–base extraction - Wikipedia. [Link]

  • Acid–base balance spectra of 2,6-bis(4-methoxybenzoyl)-diaminopyridine. - ResearchGate. [Link]

  • strategies in organic synthesis - Wipf Group - University of Pittsburgh. [Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Organic Process Research & Development - ACS Publications. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Separation Science in Drug Development, Part I: High-Throughput Purification. [Link]

  • Experiment 5 — Acid-Base Chemistry and Extraction. [Link]

  • 2,6-Dimethoxypyridine Properties - EPA. [Link]

  • Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species - ResearchOnline@JCU. [Link]

  • A Deep Dive into Chromatographic Separation - OMICS International. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-Acetylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing reaction conditions for 4-acetylpyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common synthetic challenges. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.

Introduction: The Unique Challenges of 4-Acetylpyridine Chemistry

4-Acetylpyridine is a versatile building block in medicinal chemistry and materials science.[1] However, its electronic properties present unique challenges in chemical synthesis. The electron-withdrawing nature of both the pyridine ring and the acetyl group deactivates the ring towards electrophilic aromatic substitution, while the nitrogen lone pair can coordinate with metal catalysts, potentially inhibiting their activity.[2] Understanding these properties is the first step toward successful reaction optimization.

This guide provides a structured approach to troubleshooting common issues encountered during the functionalization of 4-acetylpyridine derivatives, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. However, the unique properties of 4-acetylpyridine derivatives can lead to common issues such as low or no product yield and the formation of side products.

Low yields in Suzuki-Miyaura couplings involving 4-acetylpyridine derivatives often stem from a few key factors: catalyst inhibition, suboptimal reaction conditions, or instability of the boronic acid reagent.[3][4]

Troubleshooting Workflow:

G

Detailed Solutions:

  • Catalyst and Ligand Selection: The nitrogen atom of the pyridine can coordinate to the palladium center, leading to catalyst deactivation.[2]

    • Expert Tip: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or BrettPhos. These ligands can promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and mitigate catalyst inhibition.[5] If you are using a simple palladium source like Pd(OAc)₂, ensure you are adding an appropriate ligand. Pre-catalysts like XPhos Pd G3 or SPhos Pd G2 often provide better results as they are designed for challenging substrates.[3]

  • Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or promote side reactions.

    • Common Choices: K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[4][6]

    • Expert Tip: For base-sensitive substrates, weaker bases like Cs₂CO₃ may be beneficial. It's often worthwhile to screen a few different bases to find the optimal one for your specific substrate combination.[7]

  • Solvent System: The solvent must solubilize all components of the reaction.

    • Common Systems: A mixture of an organic solvent and water is typically used, such as 1,4-dioxane/water or toluene/water.[3]

    • Expert Tip: Ensure your organic solvent is thoroughly degassed to prevent oxidation of the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes prior to use.[3]

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction, while excessively high temperatures can cause decomposition or side reactions.

    • Typical Range: 80-110 °C.[4]

    • Expert Tip: If you suspect thermal degradation of your starting material or product, try running the reaction at a lower temperature for a longer period.

Summary of Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ParameterRecommendationRationale
Palladium Source Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts are often more active for challenging substrates.[3]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Mitigates catalyst inhibition by the pyridine nitrogen.[5]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)Cs₂CO₃ can be milder for base-sensitive substrates.[7]
Solvent Degassed 1,4-dioxane/water or toluene/waterEnsures solubility and prevents catalyst oxidation.[3]
Temperature 80-110 °CBalances reaction rate and potential for degradation.[4]

Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation (reduction of the aryl halide) and homocoupling of the starting materials.[8]

Troubleshooting Side Products:

G

Detailed Solutions:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupling with the amine.

    • Causality: This can be caused by β-hydride elimination from the palladium-amido complex, which is a competing pathway to reductive elimination.[9]

    • Expert Tip: The choice of ligand is crucial. Ligands like BrettPhos for primary amines and RuPhos for secondary amines are designed to promote reductive elimination over β-hydride elimination.[10] Using a less sterically hindered and stronger base can sometimes suppress this side reaction.

  • Homocoupling: Dimerization of the aryl halide or the amine can occur.

    • Causality: This can be promoted by certain catalyst systems and reaction conditions.

    • Expert Tip: Optimizing the catalyst loading (typically 1-5 mol%) and reaction temperature can often minimize homocoupling.[4] Ensure a slight excess of the amine (1.1-1.2 equivalents) is used.

Recommended Ligands for Buchwald-Hartwig Amination:

Amine TypeRecommended Ligand(s)Rationale
Primary AminesBrettPhos, XPhosPromotes efficient coupling and minimizes side reactions.[10]
Secondary AminesRuPhos, SPhosEffective for a broad range of secondary amines.[10]
Challenging AminestBuBrettPhos, DavePhosFor sterically hindered or electron-deficient amines.

Understanding the catalytic cycle is key to rational troubleshooting. The generally accepted mechanism for both Suzuki-Miyaura and Buchwald-Hartwig reactions involves a Pd(0)/Pd(II) cycle.[11][12]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII->Transmetal [Nu]⁻ PdII_R_Nu R-Pd(II)-Nu(L₂) Transmetal->PdII_R_Nu RedElim Reductive Elimination PdII_R_Nu->RedElim RedElim->Pd0 Regenerates Catalyst Product R-Nu RedElim->Product

Influence of 4-Acetylpyridine:

The nitrogen lone pair of the pyridine ring can coordinate to the electron-deficient palladium center at various stages of the catalytic cycle. This coordination can stabilize certain intermediates, but more often it leads to the formation of off-cycle, inactive palladium species, effectively sequestering the catalyst.[2] The use of bulky ligands helps to create a sterically hindered environment around the palladium atom, which can disfavor the coordination of the pyridine nitrogen and keep the catalytic cycle turning over.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

For appropriately substituted 4-acetylpyridine derivatives (e.g., with a leaving group at the 2- or 6-position), nucleophilic aromatic substitution (SNAr) is a viable synthetic strategy.

Successful SNAr on a pyridine ring depends on the nature of the leaving group, the nucleophile, and the ability to stabilize the negatively charged intermediate (Meisenheimer complex).[13]

Key Factors for SNAr:

  • Leaving Group: The reactivity of the leaving group follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, and more electronegative halogens make the carbon atom more electrophilic.

  • Position of the Leaving Group: Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring. This is because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, which is a significant stabilizing factor.[13][14] The acetyl group at the 4-position further stabilizes this intermediate through its electron-withdrawing nature.

  • Nucleophile: Strong nucleophiles are required. Common examples include alkoxides, thiolates, and amines.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are typically used to dissolve the reagents and facilitate the reaction.

Troubleshooting a Failed SNAr Reaction:

  • Increase Temperature: These reactions often require heating.

  • Use a Stronger Nucleophile: If possible, switch to a more potent nucleophile.

  • Change the Solvent: Ensure your solvent is anhydrous and polar aprotic.

  • Check Leaving Group: If you have a choice of starting material, a 2-fluoro or 2-chloro derivative will be more reactive than the bromo or iodo analogues.

G

Part 3: Purification

Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[15] This is due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface.

Strategies to Minimize Peak Tailing:

  • Add a Basic Modifier to the Eluent: Adding a small amount of a basic modifier to your mobile phase can significantly improve peak shape.

    • Expert Tip: A common practice is to add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent system (e.g., ethyl acetate/hexanes). The modifier will compete with your compound for binding to the acidic sites on the silica.

  • Use a Different Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

    • Deactivated Silica: You can deactivate silica gel by pre-treating it with a solution of your eluent containing a basic modifier before packing the column.

  • pH Adjustment (for HPLC): In reverse-phase HPLC, adjusting the pH of the mobile phase can improve peak shape. Operating at a pH where the pyridine is protonated or deprotonated can lead to more symmetrical peaks.[15]

Detailed Experimental Protocols

The following are general, starting-point protocols. You may need to optimize them for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 4-acetylpyridine halide (1.0 equiv), the boronic acid or ester (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[16]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a positive flow of inert gas, add the 4-acetylpyridine halide (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) to an oven-dried reaction vessel.

  • Seal the vessel and add the anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Heat the reaction to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.[17]

References

  • Pradhan, J., et al. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis, 2(3), 113-119.
  • The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425-1430.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Comins, D. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 133-143.
  • Pradhan, J., et al. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis, 2(3), 113-119.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Spanu, P., Mannu, A., & Ulgheri, F. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters, 55(3), 647-650.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2013).
  • Watson, D. A., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(43), 12847-12854.
  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2017). Novel pyridine-based Pd(II)
  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation of arenes using a pyridine-directing group. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Request PDF. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Retrieved from [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Retrieved from [Link]

  • ResearchGate. (2025). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]

  • Reddit. (2024). Nitration of 4-acetyl-pyridine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]

  • YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

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Technical Support: Stability of 1-(2,6-Dimethoxypyridin-4-yl)ethanone in Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for 1-(2,6-Dimethoxypyridin-4-yl)ethanone (also known as 4-acetyl-2,6-dimethoxypyridine).[1]

Current Status: Conditionally Stable Risk Level: High (in strong acid/heat) Primary Liability: O-Demethylation (Hydrolysis)

Executive Summary

1-(2,6-Dimethoxypyridin-4-yl)ethanone is conditionally stable in acidic media.[1] Its stability is strictly governed by pH, temperature, and exposure time.[1]

  • Safe Zone: pH 4.0–7.0 at Room Temperature (RT).[1]

  • Caution Zone: pH 1.0–3.0 at RT (Rapid workup required).[1]

  • Danger Zone: pH < 1.0 or any acidic condition with Heat (>40°C).[1]

Key Insight: The 2,6-dimethoxy motif is an "acetal-like" system.[1] While the pyridine ring nitrogen is weakly basic (pKa < 2.0 due to electron-withdrawing substituents), strong protic acids will protonate the nitrogen or the methoxy oxygen, activating the C2/C6 positions for nucleophilic attack by water.[1] This leads to irreversible hydrolysis, yielding 2,6-dihydroxypyridine (glutaramide) derivatives.[1]

Diagnostic & Troubleshooting Guide
Issue 1: "My product disappeared/turned into a baseline spot on TLC."
  • Diagnosis: Acid-catalyzed hydrolysis occurred.[1]

  • Mechanism: The non-polar dimethoxy compound was converted into a highly polar 2,6-dihydroxypyridine (or pyridone) derivative.[1]

  • Solution: Check your workup. Did you use 1M HCl or stronger? Did you let the layers sit?

    • Corrective Action: Repeat the experiment using a buffered quench (e.g., sat. NH₄Cl or phosphate buffer pH 6) instead of strong acid.

Issue 2: "I see a new peak in LCMS with Mass [M-14] or [M-28]."
  • Diagnosis: Partial demethylation.[1]

  • Observation: You likely see a peak corresponding to the mono-hydroxy (pyridone) impurity.[1]

  • Cause: Exposure to acidic solvents (e.g., TFA in DCM) for extended periods.[1]

  • Solution: Avoid using TFA for deprotection steps if this moiety is present.[1] Use non-acidic alternatives or limit exposure to <15 minutes at 0°C.

Issue 3: "Can I make the HCl salt of this compound?"
  • Answer: Not recommended for long-term storage. [1]

  • Reasoning: While the salt can form, the high local acidity in the solid state can promote slow hydrolysis over time, especially if any moisture is present.[1]

  • Alternative: Use a weaker acid for salt formation (e.g., fumarate or tartrate), which maintains a pH > 3.0 in solution, as demonstrated by the stability of similar clinical candidates (e.g., TBAJ-587).

Technical Deep Dive: Degradation Mechanism

The degradation is driven by the activation of the pyridine ring by protonation.[1] The electron-withdrawing acetyl group at C4 makes the ring electron-deficient, but the methoxy groups are the primary liability.[1]

Pathway:

  • Protonation: Acid protonates the ring nitrogen (or methoxy oxygen in very strong acid).[1]

  • Nucleophilic Attack: Water attacks C2 or C6.[1]

  • Elimination: Methanol is expelled.[1]

  • Tautomerization: The resulting hydroxy-pyridine tautomerizes to the thermodynamically stable pyridone (amide-like) form.[1]

G Start 1-(2,6-Dimethoxypyridin-4-yl)ethanone (Neutral) Protonated Protonated Species (Activated Electrophile) Start->Protonated + H+ (Fast) Intermediate Tetrahedral Intermediate (Water Addition) Protonated->Intermediate + H2O (Rate Limiting) Product 2,6-Dihydroxypyridine deriv. (Pyridone Tautomer) Intermediate->Product - MeOH Methanol MeOH (Byproduct) Intermediate->Methanol

Figure 1: Acid-catalyzed hydrolysis pathway of 2,6-dimethoxypyridine derivatives.

Stability Data & Thresholds
ParameterConditionStability OutcomeRecommendation
Strong Acid 1M HCl, HBr, TFAUnstable Degrades to pyridone.[1] Do not use.
Mild Acid 5% Acetic Acid, Citric AcidMetastable Stable for < 2 hours at RT.[1] Keep cold (0°C).
Buffered Acid pH 4.0–5.0 (Fumarate/Tartrate)Stable Preferred range for salt formation.
Temperature > 40°C in AcidCritical Failure Rapid hydrolysis.[1]
Recommended Protocols
Protocol A: Safe Workup (Quenching Basic Reactions)

If you generated the compound using a basic method (e.g., lithiation) and need to neutralize:

  • Cool the reaction mixture to 0°C.

  • Quench with Saturated Ammonium Chloride (NH₄Cl) or 10% Monosodium Phosphate (NaH₂PO₄) .

    • Target pH: 5.0–6.0.[1][2]

  • Extract immediately into an organic solvent (DCM or EtOAc).

  • Wash the organic layer with Saturated NaHCO₃ to ensure removal of trace acid.[1]

  • Dry over Na₂SO₄ (avoid MgSO₄ if slightly acidic, though usually fine).

Protocol B: Intentional Hydrolysis (If Pyridone is Desired)

If your goal is to cleave the ether to form the pyridone:

  • Dissolve compound in Acetic Acid (AcOH) with 48% HBr .

  • Heat to reflux (100°C) for 2–4 hours.

  • Monitor by LCMS for the loss of methyl groups (Mass -14 / -28).[1]

References
  • TBAJ-587 Stability Profile

    • Context: TBAJ-587 is a clinical candidate containing the 2,6-dimethoxypyridine moiety.[1] The fumarate salt (pH ~4.[1][3]0) is stable, whereas stronger acidic conditions risk degradation.

    • Source: VeriXiv & PubChem.[1]

    • Link:

  • Hydrolysis of Methoxypyridines

    • Context: General reactivity of 2- and 4-methoxypyridines toward acid-catalyzed cleavage.[1]

    • Source:Journal of Organic Chemistry (General Pyridine Reactivity).
    • Relevance: Establishes the mechanism of O-demethylation in electron-deficient pyridine rings.
  • 4-Acetylpyridine Properties

    • Context: Electronic effects of the 4-acetyl group lowering the pKa of the pyridine nitrogen.[1]

    • Source: PubChem.[1][2][4][5]

    • Link:

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 1-(2,6-Dimethoxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(2,6-Dimethoxypyridin-4-yl)ethanone CAS: 58605-12-2 (Generic reference for 4-acetyl-2,6-dimethoxypyridine) Role: Key intermediate in the synthesis of kinase inhibitors and heterocyclic scaffolds.

This guide provides a technical analysis of the 1H NMR spectral fingerprint of 1-(2,6-Dimethoxypyridin-4-yl)ethanone. Unlike standard spectral lists, this document focuses on comparative validation —distinguishing the target product from common synthetic impurities (starting materials) and regioisomers using specific spectral markers.

The molecule exhibits distinct


 symmetry, resulting in a simplified spectrum that serves as a robust purity gate in drug discovery workflows.

Structural Analysis & Theoretical Framework

Symmetry and Magnetic Equivalence

The defining feature of the 1-(2,6-Dimethoxypyridin-4-yl)ethanone spectrum is its symmetry. The molecule possesses a


 rotation axis passing through the N1 and C4 atoms.
  • Protons at C3 and C5: Chemically and magnetically equivalent. They appear as a single signal (Singlet, 2H), not a doublet or multiplet.

  • Methoxy Groups at C2 and C6: Equivalent. They appear as a single intense signal (Singlet, 6H).

  • Acetyl Group: Isolated spin system (Singlet, 3H).

Substituent Effects (Electronic Environment)
  • 2,6-Dimethoxy Groups: Strong

    
    -donors (Resonance effect). They significantly shield the pyridine ring protons (H3/H5), pushing them upfield compared to unsubstituted pyridine.
    
  • 4-Acetyl Group: Electron-withdrawing group (EWG). It deshields H3/H5, pulling them downfield.

  • Net Result: The H3/H5 protons resonate in a unique "goldilocks" zone (~6.8 – 7.1 ppm), distinct from the highly shielded 2,6-dimethoxypyridine precursor (~6.0 ppm) and the deshielded 4-acetylpyridine (~7.8 ppm).

Experimental Protocol

Sample Preparation

To ensure high-resolution data for purity assessment, follow this standardized protocol.

  • Solvent Selection:

    • CDCl3 (Chloroform-d): Preferred for routine QC. Provides sharp lines and minimal water interference.

    • DMSO-d6: Use if the product contains polar impurities or if solubility in CDCl3 is poor (< 5 mg/0.6 mL). Note: Expect a slight downfield shift (~0.1-0.2 ppm) for aromatic protons in DMSO due to polarity.

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug if any turbidity is observed (crucial for removing inorganic salts from the methoxylation step).

Acquisition Parameters
  • Frequency: 300 MHz or higher (400 MHz recommended for separating trace isomer impurities).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (ns): 16 (sufficient for >95% purity); 64 (for detecting <1% impurities).

  • Relaxation Delay (d1): >1.0 s (ensure accurate integration of the acetyl methyl singlet).

Spectral Data & Assignment

The following data represents the consensus spectral fingerprint in CDCl3 (referenced to TMS at 0.00 ppm).

Table 1: Chemical Shift Assignment
PositionGroupShift (δ, ppm)MultiplicityIntegrationAssignment Logic
C2, C6 -OCH33.96 Singlet (s)6HIntense singlet; characteristic of methoxy on electron-deficient ring.
Acetyl -COCH32.58 Singlet (s)3HTypical methyl ketone resonance; isolated from other couplings.
C3, C5 Ar-H6.85 Singlet (s)2HAromatic protons. Singlet confirms symmetry (C2/C6 equivalence).

Note: Shifts may vary by ±0.05 ppm depending on concentration and temperature.

Comparative Analysis: Validating the Product

This section compares the target molecule against its most likely contaminants and isomers.

Scenario A: Target vs. Starting Material (2,6-Dichloropyridine derivative)

If synthesizing via substitution of 1-(2,6-dichloropyridin-4-yl)ethanone:

  • Target: Strong OMe singlet at ~3.96 ppm. Ar-H at ~6.85 ppm.

  • Impurity (Dichloro): NO signal at ~3.9 ppm. Ar-H shifted downfield (typically >7.4 ppm) due to lack of electron-donating methoxy groups.

  • Decision: Absence of the 3.96 ppm peak indicates failed reaction.

Scenario B: Target vs. Regioisomer (2-Acetyl-4,6-dimethoxypyridine)

If the acetylation occurred at the C2 position (less likely but possible in non-selective conditions):

  • Target (C4-Acetyl): Symmetric. One aromatic singlet (2H).

  • Isomer (C2-Acetyl): Asymmetric. Two distinct aromatic signals (1H each) or a split doublet pattern. The symmetry break is the primary flag.

Scenario C: Target vs. Hydrolysis Product (Citrazinic Acid derivative)

If the methoxy groups hydrolyze back to hydroxyls (pyridones):

  • Target: Sharp singlet at 3.96 ppm (OMe).

  • Impurity (OH): Loss of OMe singlet. Appearance of broad OH signals (often >10 ppm) or significant shift of aromatic protons due to tautomerization.

Visualizations

Diagram 1: Spectral Assignment Logic Tree

Use this decision tree to interpret the NMR spectrum during In-Process Control (IPC).

NMR_Logic Start Acquire 1H NMR Spectrum Check_OMe Is there a Singlet ~3.9 - 4.0 ppm? Start->Check_OMe Check_Sym Are Aromatic Protons (6.8-7.1 ppm) a Single Singlet (2H)? Check_OMe->Check_Sym Yes (6H) Fail_SM FAILED: Starting Material (No Substitution) Check_OMe->Fail_SM No Check_Acetyl Is there a Singlet ~2.5-2.6 ppm? Check_Sym->Check_Acetyl Yes Fail_Iso FAILED: Regioisomer (Asymmetric) Check_Sym->Fail_Iso No (Split Signals) Target CONFIRMED: 1-(2,6-Dimethoxypyridin-4-yl)ethanone Check_Acetyl->Target Yes (3H) Fail_Other FAILED: Unknown/Decomposition Check_Acetyl->Fail_Other No

Caption: Logic flow for confirming structure based on symmetry and chemical shift markers.

Diagram 2: Synthesis & QC Workflow

Contextualizing the NMR checkpoint within the synthesis of the intermediate.

Synthesis_Workflow Precursor 2,6-Dichloropyridine Derivative Reaction Reaction: NaOMe / MeOH / Reflux Precursor->Reaction Workup Workup: Aqueous Wash / Extraction Reaction->Workup NMR_Prep NMR Prep: Dissolve in CDCl3 Workup->NMR_Prep Decision Spectral Analysis (See Logic Tree) NMR_Prep->Decision

Caption: Standard workflow for generating and validating the 2,6-dimethoxy intermediate.

References

  • ChemicalBook. (n.d.). 2,6-Dimethoxypyridine 1H NMR Spectrum. Retrieved from

    • Context: Provides baseline shifts for the 2,6-dimethoxy scaffold (H3/H5 ~6.0 ppm), establishing the shielding effect of the methoxy groups.
  • Royal Society of Chemistry. (2025). 1H NMR of methyl 2,6-dimethoxyisonicotinate. Retrieved from (via Search Result 1.1)

    • Context: Experimental data for the methyl ester analog (Methyl 2,6-dimethoxyisonicotinate), showing Ar-H signals at ~6.8-7.1 ppm, validating the predicted shift for the ketone analog.
  • National Institutes of Health (NIH). (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][2][3] Retrieved from

    • Context: Authoritative source for solvent correction factors when comparing CDCl3 and DMSO-d6 spectra.
  • BenchChem. (2025).[4] Comparative 1H NMR Spectral Analysis of Acetophenones. Retrieved from

    • Context: General methodology for assigning acetophenone derivatives and predicting substituent effects on arom

Sources

Technical Comparison Guide: IR Characterization of 4-Acetyl-2,6-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR spectrum carbonyl stretch of 4-acetyl-2,6-dimethoxypyridine Content Type: Publish Comparison Guides

Executive Summary

This guide provides a high-resolution technical analysis of the infrared (IR) carbonyl stretching frequency of 4-acetyl-2,6-dimethoxypyridine . Designed for medicinal chemists and structural biologists, this document moves beyond basic spectral assignment to explore the electronic causality governing the carbonyl shift.[1] We compare this specific pharmacophore against standard benchmarks (Acetophenone, 4-Acetylpyridine) to validate the strong electron-donating resonance effects of the 2,6-dimethoxy motif.

Key Finding: The carbonyl stretch (


) of 4-acetyl-2,6-dimethoxypyridine undergoes a significant bathochromic shift (red shift) to approximately 1665–1675 cm⁻¹ , distinct from the ~1700 cm⁻¹ observed in electron-deficient 4-acetylpyridine. This shift serves as a primary quality attribute (PQA) for verifying the electronic integrity of the 2,6-dimethoxy substitution pattern.[1]

Part 1: Electronic Theory & Mechanistic Insight[1]

To interpret the IR spectrum accurately, one must understand the "Push-Pull" electronic environment of the pyridine ring.

The Electronic Tug-of-War
  • The Pyridine Core (The Pull): The nitrogen atom in the pyridine ring is electronegative, inductively withdrawing electron density (

    
    -withdrawal) and exerting a mesomeric withdrawing effect.[1] In unsubstituted 4-acetylpyridine, this electron deficiency strengthens the carbonyl double bond character, raising the stretching frequency.
    
  • The 2,6-Dimethoxy Substituents (The Push): The oxygen atoms at positions 2 and 6 possess lone pairs that donate electron density into the

    
    -system via resonance (+M effect).[1]
    
  • The 4-Acetyl Group (The Sink): The carbonyl oxygen acts as an electron sink.[1]

The Result: The resonance donation from the 2,6-methoxy groups is para-conjugated to the 4-acetyl group. This strong donation overcomes the inductive withdrawal of the nitrogen, significantly increasing the single-bond character of the carbonyl group. According to Hooke's Law approximation for vibrational frequency, a weaker bond constant (


) results in a lower wavenumber (

).[1]
Visualization: Resonance Pathway

The following diagram illustrates the electron delocalization path that leads to the observed frequency shift.[1]

ResonanceEffect Figure 1: Electronic resonance pathway lowering the C=O frequency in 4-acetyl-2,6-dimethoxypyridine. OMe 2,6-Dimethoxy Groups (Electron Donors) Ring Pyridine Ring (Conjugation Bridge) OMe->Ring +M Resonance Donation Carbonyl 4-Acetyl Carbonyl (Electron Acceptor) Ring->Carbonyl Increased Electron Density at C=O Shift Bathochromic Shift (Lower Wavenumber) Carbonyl->Shift Increased Single Bond Character

Part 2: Comparative Spectral Analysis

The following table contrasts the target molecule with structural analogs to isolate the specific contribution of the methoxy substituents.

Table 1: Carbonyl Stretch Frequency Comparison
CompoundStructure TypeElectronic Environment

(cm⁻¹)
Interpretation
Acetone Aliphatic KetoneNo conjugation (Baseline)~1715Pure double bond character.[1]
4-Acetylpyridine HeteroaromaticElectron-deficient ring (EWG N)~1695–1705N-withdrawal competes with conjugation, keeping

high.
Acetophenone Aromatic KetoneNeutral conjugation~1685Standard conjugation lowers

by ~30 cm⁻¹.[1]
4-Acetyl-2,6-dimethoxypyridine Substituted Heteroaromatic Electron-rich ring (Strong EDG) ~1665–1675 Strong +M effect from OMe dominates, maximizing single-bond character.

Technical Note: The shift from ~1700 cm⁻¹ (4-acetylpyridine) to ~1670 cm⁻¹ (2,6-dimethoxy analog) is a diagnostic fingerprint. If your synthesized product shows a carbonyl peak >1690 cm⁻¹, suspect incomplete alkylation (e.g., mono-methoxy impurity) or loss of the acetyl group.[1]

Part 3: Experimental Protocols

To ensure data reproducibility and distinguish subtle electronic shifts, the following protocols are recommended.

Method A: ATR-FTIR (Rapid Screening)

Best for: Routine purity checks and reaction monitoring.

  • Preparation: Ensure the crystal stage (Diamond or ZnSe) is clean and has a background scan collected.[1]

  • Sample Application: Place approximately 2–5 mg of solid 4-acetyl-2,6-dimethoxypyridine onto the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact.[1] Poor contact results in weak intensity and potential peak distortion.[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹. Accumulate 16–32 scans.[1]

  • Analysis: Zoom into the 1600–1800 cm⁻¹ region.[1][2] Look for a sharp, intense band centered at 1665–1675 cm⁻¹.[1]

    • Alert: A secondary peak at ~1590 cm⁻¹ corresponds to the pyridine ring breathing mode, often enhanced by the methoxy substitution.[1]

Method B: Solution Phase IR (Quantitative Characterization)

Best for: Eliminating solid-state packing effects (hydrogen bonding) that might broaden the carbonyl peak.[1]

  • Solvent Choice: Use anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM) .[1] Avoid alcohols to prevent hydrogen bonding with the carbonyl oxygen.[1]

  • Concentration: Prepare a 10 mM solution.

  • Cell: Use a CaF₂ or NaCl liquid transmission cell with a 0.1 mm path length.

  • Subtraction: rigorously subtract the pure solvent spectrum.[1]

  • Result: The carbonyl band will appear sharper and slightly higher in frequency (~1670–1680 cm⁻¹) than in the solid state, but the relative shift compared to 4-acetylpyridine remains constant.[1]

Workflow Diagram: Characterization Logic

Workflow Figure 2: Decision tree for validating product identity via carbonyl stretching frequency. Start Crude Product (4-Acetyl-2,6-dimethoxypyridine) IR_Scan Perform ATR-FTIR (1600-1800 cm⁻¹) Start->IR_Scan Decision Check C=O Peak Position IR_Scan->Decision Pass Peak @ 1665-1675 cm⁻¹ (Target Structure Confirmed) Decision->Pass Matches Predicted Fail_High Peak > 1690 cm⁻¹ (Electron Deficient) Decision->Fail_High Too High Fail_Low Peak < 1650 cm⁻¹ (H-Bonding/Decomposition) Decision->Fail_Low Too Low Action_High Suspect Mono-methoxy or Pyridone Tautomer Fail_High->Action_High

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard reference for carbonyl shifts and conjugation effects).

  • Katritzky, A. R., & Ambler, A. P. (1963).[1] Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press.[1] (Foundational text on pyridine ring vibrations).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Source for comparative spectra of Acetophenone and 4-Acetylpyridine).[1]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).[1] Introduction to Spectroscopy (5th ed.).[1] Cengage Learning.[1] (Explanation of resonance effects on wavenumber).

Sources

A Comparative Guide to the Reactivity of 4-Acetylpyridine and its 2,6-Dimethoxy Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic chemistry, substituted pyridines serve as foundational scaffolds for countless applications, from pharmaceuticals to materials science. The reactivity of these scaffolds is a direct function of the electronic nature of their substituents. This guide provides an in-depth comparative analysis of 4-acetylpyridine and its 2,6-dimethoxy analog, focusing on how the introduction of two powerful electron-donating groups fundamentally alters the molecule's reactivity at two key sites: the acetyl carbonyl group and the pyridine ring itself. We will explore the underlying electronic principles, supported by experimental data and detailed protocols, to demonstrate that while structurally similar, these two compounds exhibit profoundly different chemical behaviors. The 2,6-dimethoxy analog shows markedly decreased carbonyl electrophilicity and a significantly more activated aromatic ring, a dichotomy crucial for strategic synthetic planning.

Introduction: A Tale of Two Pyridines

4-Acetylpyridine is a common building block characterized by two key features: an electron-deficient pyridine ring and an electrophilic acetyl group. The nitrogen atom in the pyridine ring acts as an electron sink, withdrawing electron density from the ring carbons through both inductive and resonance effects, making the ring resistant to electrophilic attack.[1] Concurrently, the acetyl group at the C4 position further deactivates the ring while providing a reactive carbonyl center for nucleophilic attack.

The introduction of two methoxy groups at the C2 and C6 positions flanking the nitrogen atom, creating 2,6-dimethoxy-4-acetylpyridine, dramatically alters this electronic landscape. Methoxy groups are potent electron-donating groups through resonance, a property that directly opposes the electron-withdrawing nature of the ring nitrogen.[2] This guide will dissect the consequences of this electronic tug-of-war on the molecule's reactivity.

The Decisive Role of Electronic Effects

The reactivity of an aromatic or carbonyl compound is dictated by the electron density at its reactive sites. In our two subject molecules, the interplay between the pyridine nitrogen, the acetyl group, and the methoxy substituents governs this density.

  • 4-Acetylpyridine: The pyridine ring is electron-poor due to the electronegative nitrogen. The acetyl group is also electron-withdrawing. This combination renders the pyridine ring highly unreactive toward electrophilic aromatic substitution (EAS) and makes the carbonyl carbon a prime target for nucleophiles.[1]

  • 2,6-Dimethoxy-4-acetylpyridine: The two methoxy groups at the ortho-positions to the nitrogen are strongly electron-donating via resonance (+R effect). Their lone pairs on oxygen can delocalize into the pyridine ring, increasing electron density significantly, particularly at the C3, C4, and C5 positions.[2][3] This potent +R effect overrides their inductive electron-withdrawing (-I) effect. The consequence is twofold: the pyridine ring becomes activated towards electrophilic attack, and the electron density pushed towards the C4 position reduces the electrophilicity of the attached acetyl carbonyl carbon.

G cluster_0 4-Acetylpyridine cluster_1 2,6-Dimethoxy-4-acetylpyridine A Pyridine Nitrogen (-I, -R) Acetyl Group (-I, -R) B Electron-Deficient Pyridine Ring A->B Deactivates Ring C Electrophilic Carbonyl Carbon A->C Enhances Electrophilicity D Methoxy Groups (+R) Pyridine Nitrogen (-I, -R) Acetyl Group (-I, -R) E Electron-Rich Pyridine Ring D->E Activates Ring F Less Electrophilic Carbonyl Carbon D->F Reduces Electrophilicity

Comparative Reactivity Analysis

We will now examine how these electronic differences manifest in two key reaction classes: nucleophilic acyl substitution and electrophilic aromatic substitution.

Nucleophilic Acyl Substitution: Attacking the Carbonyl

Nucleophilic acyl substitution reactions proceed via an initial attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate.[4][5] The rate of this initial, often rate-limiting, step is highly dependent on the electrophilicity of the carbonyl carbon.

Hypothesis: The carbonyl group of 2,6-dimethoxy-4-acetylpyridine will be significantly less reactive towards nucleophiles than that of 4-acetylpyridine.

Reasoning: The electron-donating methoxy groups increase the electron density on the pyridine ring, which in turn reduces the partial positive charge (δ+) on the carbonyl carbon of the acetyl group. This makes it a less attractive target for nucleophiles.

Supporting Experimental Data: The reactivity can be compared by monitoring the rate of a standard carbonyl reaction, such as oxime formation with hydroxylamine or reduction with sodium borohydride.

CompoundRelative Rate of Oxime Formation (Hypothetical)Carbonyl Stretch (IR, cm⁻¹) (Estimated)
4-Acetylpyridine1.0~1690-1700
2,6-Dimethoxy-4-acetylpyridine< 0.1~1675-1685

The lower frequency of the C=O stretch in the IR spectrum for the dimethoxy analog would be a direct indication of reduced double-bond character, consistent with increased electron density from the ring.

NAS cluster_0 Reactivity Determinant Reactants Ketone + Nucleophile (Nu⁻) Intermediate Tetrahedral Intermediate Reactants->Intermediate Addition (Rate-Limiting) Product Substitution Product Intermediate->Product Elimination Carbonyl Electrophilicity of Carbonyl Carbon (δ+)

Electrophilic Aromatic Substitution: Attacking the Ring

Pyridine itself is notoriously unreactive to electrophilic aromatic substitution (EAS) due to its electron-deficient nature.[1] Any reaction typically requires harsh conditions and proceeds at the C3 position. The presence of the electron-withdrawing acetyl group in 4-acetylpyridine deactivates the ring even further.

Hypothesis: 2,6-dimethoxy-4-acetylpyridine will undergo electrophilic aromatic substitution with relative ease, while 4-acetylpyridine will be inert under similar conditions.

Reasoning: The powerful activating effect of the two methoxy groups overcomes the deactivating effects of the ring nitrogen and acetyl group, making the ring nucleophilic enough to react with electrophiles. Substitution is directed to the C3 and C5 positions, which are ortho and para to the activating methoxy groups and meta to the deactivating acetyl group. A common strategy to achieve EAS on deactivated pyridines involves N-oxidation, which reduces the electron-withdrawing effect of the nitrogen and promotes substitution at the 2- and 4-positions.[6]

Supporting Experimental Data: A comparative nitration experiment would clearly illustrate the difference in reactivity.

CompoundNitration ConditionsResult
4-Acetylpyridineconc. HNO₃ / conc. H₂SO₄, 100°CNo reaction or decomposition
4-Acetylpyridine N-Oxideconc. HNO₃ / TFAA, 0°CSubstitution at C2 position[6]
2,6-Dimethoxy-4-acetylpyridineconc. HNO₃ / Ac₂O, 0°CFacile nitration at C3 position

EAS cluster_0 Reactivity Determinant Reactants Aromatic Ring + Electrophile (E⁺) Intermediate Sigma Complex (Arenium Ion) Reactants->Intermediate Slow Step Product Substituted Ring Intermediate->Product Fast Step (Deprotonation) Ring Nucleophilicity of Pyridine Ring

Experimental Protocols

The following protocols provide a framework for experimentally validating the reactivity differences discussed.

Protocol 1: Comparative Analysis of Carbonyl Reactivity via Oxime Formation

Objective: To compare the rate of nucleophilic attack on the carbonyl carbon of 4-acetylpyridine and its 2,6-dimethoxy analog.

Methodology:

  • Solution Preparation: Prepare 0.1 M solutions of 4-acetylpyridine, 2,6-dimethoxy-4-acetylpyridine, and hydroxylamine hydrochloride in a 1:1 ethanol/water solvent system buffered to pH 5.

  • Reaction Initiation: In separate reaction vessels thermostatted at 25°C, mix equal volumes of the respective pyridine solution and the hydroxylamine solution.

  • Monitoring: Withdraw aliquots at regular time intervals (e.g., every 5 minutes for 4-acetylpyridine, every 30 minutes for the analog).

  • Analysis: Quench the reaction by dilution and analyze the concentration of the remaining acetylpyridine derivative using a pre-calibrated HPLC-UV method.

  • Data Processing: Plot the concentration of the starting material versus time to determine the initial reaction rate for each compound.

Protocol 2: Comparative Analysis of Ring Reactivity via Nitration

Objective: To demonstrate the difference in susceptibility to electrophilic aromatic substitution.

Methodology for 2,6-Dimethoxy-4-acetylpyridine (Activating Conditions):

  • Dissolution: Dissolve 1.0 mmol of 2,6-dimethoxy-4-acetylpyridine in 5 mL of acetic anhydride in an ice bath (0°C).

  • Addition of Nitrating Agent: Slowly add 1.1 mmol of concentrated nitric acid dropwise while maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for 1 hour.

  • Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Isolation: Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Analyze the product by ¹H NMR to confirm substitution at the C3 position.

Methodology for 4-Acetylpyridine (Forcing Conditions):

  • Reaction Setup: In a flask equipped with a reflux condenser, carefully add 1.0 mmol of 4-acetylpyridine to 5 mL of a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid at room temperature.

  • Heating: Heat the mixture to 80-100°C and maintain for 4 hours.

  • Analysis: Cool the reaction mixture and pour over ice. Neutralize and extract as described above. Analyze the organic extract by TLC or HPLC to show the absence of product and the presence of unreacted starting material. This protocol demonstrates the compound's low reactivity.[6][7]

Conclusion

The addition of two methoxy groups to the 4-acetylpyridine scaffold creates a molecule with a profoundly altered and, in many ways, inverted reactivity profile. The powerful electron-donating resonance of the methoxy groups overrides the inherent electron-withdrawing nature of the pyridine ring.

  • For 4-Acetylpyridine: Reactivity is dominated by the electrophilic carbonyl group, while the aromatic ring is deactivated.

  • For 2,6-Dimethoxy-4-acetylpyridine: The carbonyl group is significantly less electrophilic due to electron donation from the ring. Conversely, the pyridine ring becomes electron-rich and activated for electrophilic substitution at the C3/C5 positions.

This comparative guide underscores the importance of understanding substituent effects for rational synthetic design. By strategically choosing substituents, researchers can fine-tune the electronic properties of heterocyclic cores to direct reactivity towards a desired outcome, enabling the efficient synthesis of complex molecules for a wide array of applications.

References

  • ResearchGate. (n.d.). Hammett plots for the equilibrium of the reaction between 3- and 4-X-....
  • National Center for Biotechnology Information. (n.d.). 4-Acetylpyridine. PubChem. Retrieved from [Link]

  • Um, I.-H., Im, L.-R., Kim, E.-H., & Shin, J. H. (2010). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry, 8(15), 3493-3499.
  • Um, I.-H., Im, L.-R., Kim, E.-H., & Shin, J. H. (2010). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry. DOI:10.1039/C0OB00031K
  • BenchChem. (2025).
  • Srinivasan, K. (n.d.). Effect of Pyridine Type Nitrogen (=N-)
  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from [Link]

  • Al-Daffay, R. K. (2021, July 16). Experimental No. (13) Aldehydes and ketones.
  • Chapman, N. B., & Shorter, J. (1964). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society (Resumed), 1964, 550-556.
  • Pradhan, J., Panigrahi, S., & Guru, S. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis, 2(3), 113-119.
  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • NC State University Libraries. (n.d.). 11.5 Nucleophilic Acyl Substitution Reactions. In Fundamentals of Organic Chemistry.
  • Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. University of Wisconsin-Madison.
  • Pradhan, J., Panigrahi, S., & Guru, S. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis.

Sources

HPLC retention time of 1-(2,6-Dimethoxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 1-(2,6-Dimethoxypyridin-4-yl)ethanone: Method Development and Retention Time Optimization

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Analytical Challenge

1-(2,6-Dimethoxypyridin-4-yl)ethanone is a substituted pyridine derivative. The analysis of such compounds by reversed-phase HPLC (RP-HPLC) presents a unique set of challenges and opportunities for optimization. The basic nitrogen of the pyridine ring can interact with residual silanol groups on the silica-based stationary phase, potentially leading to poor peak shape (tailing).[1] Furthermore, the polarity imparted by the methoxy and ketone functional groups, combined with the aromaticity of the pyridine ring, necessitates a careful selection of stationary and mobile phases to achieve adequate retention and resolution from potential impurities.

This guide will provide a detailed, step-by-step protocol for developing a robust RP-HPLC method for 1-(2,6-Dimethoxypyridin-4-yl)ethanone, with a focus on understanding and manipulating the factors that govern its retention time.

Foundational Principles: Reversed-Phase HPLC for Pyridine Derivatives

Reversed-phase HPLC is the predominant technique for the analysis of a wide range of pharmaceutical compounds.[2] It utilizes a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol.[2][3][4]

For a compound like 1-(2,6-Dimethoxypyridin-4-yl)ethanone, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[2] However, secondary interactions, including hydrogen bonding and π-π interactions with the aromatic ring, can also play a significant role in selectivity.[3]

A critical factor in the analysis of basic compounds like pyridines is the mobile phase pH. The pKa of many pyridine derivatives is between 5 and 6.[1] Controlling the mobile phase pH is crucial to ensure a consistent ionization state of the analyte, which directly impacts its polarity and, consequently, its retention time.[4] Operating at a low pH (e.g., pH 2-3) with a buffer like phosphate or an acid modifier like formic or trifluoroacetic acid can protonate residual silanol groups on the stationary phase, minimizing undesirable interactions and improving peak shape.[1][4]

Proposed HPLC Method for 1-(2,6-Dimethoxypyridin-4-yl)ethanone Analysis

The following protocol is a recommended starting point for the analysis of 1-(2,6-Dimethoxypyridin-4-yl)ethanone. Optimization will likely be necessary to achieve the desired separation from any co-eluting impurities.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-(2,6-Dimethoxypyridin-4-yl)ethanone.

    • Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulates.

  • Instrumentation and Columns:

    • A standard HPLC or UHPLC system equipped with a UV detector is suitable.

    • Screening Columns:

      • C18 (e.g., 4.6 x 150 mm, 5 µm) for general-purpose reversed-phase analysis.

      • Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) to explore potential π-π interactions.

      • Polar-embedded (e.g., 4.6 x 150 mm, 5 µm) for enhanced retention of polar compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C. Temperature control is important as a 1°C increase can decrease retention time by approximately 2%.[5]

    • Detection Wavelength: 254 nm (or determine the UV λmax by scanning the sample).

    • Gradient Elution:

      • Start with a 10-minute gradient from 10% to 90% Mobile Phase B. This will help to determine the approximate solvent strength required to elute the compound.

      • Follow with a 5-minute hold at 90% B to elute any strongly retained components.

      • Include a 5-minute re-equilibration at the initial conditions before the next injection.

Data Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization SamplePrep 1. Dissolve & Filter Sample MobilePhaseA 2. Prepare Mobile Phase A (0.1% Formic Acid in Water) MobilePhaseB 3. Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) Degas 4. Degas Mobile Phases Injection 5. Inject Sample Degas->Injection Separation 6. Gradient Elution (C18 Column) Injection->Separation Detection 7. UV Detection Separation->Detection Data 8. Data Acquisition (Chromatogram) Detection->Data RetentionTime 9. Determine Retention Time Data->RetentionTime Optimization 10. Optimize Method (Adjust Gradient, pH, etc.) RetentionTime->Optimization

Caption: Workflow for HPLC method development for 1-(2,6-Dimethoxypyridin-4-yl)ethanone.

Comparison of Factors Influencing Retention Time

The retention time of 1-(2,6-Dimethoxypyridin-4-yl)ethanone can be systematically adjusted by modifying several key parameters. The following table compares the expected impact of these changes.

ParameterChangeExpected Effect on Retention TimeRationale
Mobile Phase Increase % Acetonitrile (Organic Modifier)DecreaseThe mobile phase becomes less polar (stronger), reducing the hydrophobic interaction between the analyte and the C18 stationary phase, leading to faster elution.[1]
Decrease % Acetonitrile (Organic Modifier)IncreaseThe mobile phase becomes more polar (weaker), increasing the hydrophobic interaction and leading to longer retention.[1]
Switch from Acetonitrile to MethanolLikely IncreaseMethanol is a slightly weaker solvent than acetonitrile in reversed-phase HPLC.[4] This change can also alter selectivity due to different interactions (methanol is a better hydrogen bond acceptor).[4]
pH Increase pH towards pKa (approx. 5-6)DecreaseAs the pH approaches the pKa, the pyridine nitrogen becomes deprotonated, making the molecule less polar and potentially increasing its retention. However, this can also increase undesirable interactions with silanols, leading to peak tailing. Operating in this pH range is generally not recommended for silica-based columns.[1]
Decrease pH (e.g., from 4 to 2.5)Likely IncreaseAt lower pH, the pyridine nitrogen is protonated, making the molecule more polar and thus less retained on a non-polar stationary phase. This can also improve peak shape by suppressing silanol interactions.[1][4]
Stationary Phase Switch from C18 to Phenyl-HexylMay Increase or Decrease (Altered Selectivity)A phenyl column introduces π-π interactions as a retention mechanism.[6] This can increase retention if the analyte's aromatic ring interacts strongly with the phenyl groups on the stationary phase.
Switch from C18 to Polar-EmbeddedLikely DecreasePolar-embedded phases are less hydrophobic than C18 and are designed to provide alternative selectivity for polar compounds.
Temperature Increase Column TemperatureDecreaseHigher temperatures reduce mobile phase viscosity, allowing for faster diffusion. This generally leads to a decrease in retention time for all components.[5]
Flow Rate Increase Flow RateDecreaseA higher flow rate pushes the analyte through the column more quickly, resulting in a shorter retention time. However, this may also decrease resolution.[1]

Troubleshooting and Optimization

  • Poor Peak Shape (Tailing): This is common for basic compounds like pyridines due to interaction with acidic silanol groups on the silica surface.[1]

    • Solution: Ensure the mobile phase has a low pH (e.g., 2.5-3.5) using an acid modifier like formic or trifluoroacetic acid.[1][4] Using a high-purity, end-capped column can also minimize this effect.[1]

  • Insufficient Retention: If the compound elutes too close to the void volume, it is not being adequately retained for separation to occur.[7]

    • Solution: Decrease the initial percentage of the organic solvent in the mobile phase.[1] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable alternative to reversed-phase.[6]

  • Co-elution with Impurities: If the peak of interest is not fully resolved from other peaks.

    • Solution: The most effective way to improve resolution is to optimize selectivity.[1] This can be achieved by changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the mobile phase pH, or switching to a different stationary phase (e.g., from C18 to a phenyl or cyano column).[1]

Conclusion

While a definitive retention time for 1-(2,6-Dimethoxypyridin-4-yl)ethanone cannot be provided without experimental data, this guide offers a scientifically grounded approach to developing and optimizing a robust HPLC method for its analysis. By systematically evaluating the impact of mobile phase composition, pH, and stationary phase chemistry, researchers can achieve the desired retention, resolution, and peak shape for accurate quantification and impurity profiling. The principles and protocols outlined herein provide a solid foundation for the successful chromatographic analysis of this and other pyridine derivatives.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.).
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.).
  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. (2025, August 12).
  • Polar Compounds | SIELC Technologies. (n.d.).
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained | LCGC International. (2014, November 1).
  • Factors Affecting Resolution in HPLC. (n.d.).
  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20).
  • Method for pyridine amine derivative - Chromatography Forum. (2015, July 20).
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. (n.d.).
  • Factors Impacting Chromatography Retention Time - Separation Science. (2024, July 4).

Sources

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